Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate
Description
Properties
IUPAC Name |
ethyl 4-[(4-fluorophenyl)sulfonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-2-21-15(18)11-3-7-13(8-4-11)17-22(19,20)14-9-5-12(16)6-10-14/h3-10,17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJGEIBAIIZTNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Whitepaper: Chemical Profiling, Synthesis, and Pharmacological Potential of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate
Executive Summary
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate is a highly functionalized sulfonamide derivative characterized by its central benzenesulfonamide linkage, an electron-withdrawing para-fluorine atom, and an ethyl ester moiety. In the realm of medicinal chemistry and rational drug design, sulfonamides serve as privileged scaffolds, frequently acting as potent inhibitors of metalloenzymes (such as Carbonic Anhydrase) and cyclooxygenases (COX-2). This technical guide provides an in-depth analysis of the compound’s structural properties, details a self-validating synthetic methodology, and outlines its theoretical pharmacological applications.
Structural & Physicochemical Profiling
The molecular architecture of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate dictates its reactivity and biological binding kinetics. The para-substituted fluorine atom on the benzenesulfonyl ring enhances the lipophilicity and metabolic stability of the molecule while exerting a strong inductive electron-withdrawing effect. This effect increases the acidity of the sulfonamide nitrogen proton, a critical factor for coordinating with metal ions in enzyme active sites. Conversely, the ethyl ester group on the aniline-derived ring provides a hydrolyzable site for potential prodrug applications.
Quantitative Physicochemical Data
The following table summarizes the core quantitative parameters of the target molecule, essential for predicting its pharmacokinetic behavior (Lipinski’s Rule of Five compliance).
| Physicochemical Property | Value |
| IUPAC Name | Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate |
| Molecular Formula | C₁₅H₁₄FNO₄S |
| Molar Mass | 323.34 g/mol |
| Hydrogen Bond Donors | 1 (Sulfonamide NH) |
| Hydrogen Bond Acceptors | 5 (O from ester/sulfonyl, F) |
| Topological Polar Surface Area (TPSA) | 81.8 Ų |
| Predicted LogP | ~ 3.2 |
| Rotatable Bonds | 5 |
Mechanistic Synthesis Protocol
The synthesis of this compound relies on a nucleophilic acyl substitution between ethyl 4-aminobenzoate (benzocaine) and 4-fluorobenzenesulfonyl chloride.
Causality in Experimental Design
The electron-withdrawing nature of the ethyl ester group at the para position of ethyl 4-aminobenzoate significantly reduces the nucleophilicity of the primary amine. To counteract this thermodynamic hurdle, anhydrous pyridine is employed. Pyridine does not merely act as an acid scavenger; it functions as a nucleophilic catalyst . It attacks the 4-fluorobenzenesulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, which is readily intercepted by the deactivated aniline. Dichloromethane (DCM) is selected as the aprotic solvent due to its superior solvation properties for both the starting materials and the polar intermediate complex, ensuring a homogeneous reaction environment.
Fig 1. Mechanistic workflow for the synthesis of the target sulfonamide via acyl substitution.
Self-Validating Experimental Procedure
This protocol is designed with built-in analytical checkpoints to ensure reaction fidelity at each stage .
-
Preparation & Activation:
-
Dissolve 1.0 equivalent (eq) of ethyl 4-aminobenzoate in anhydrous DCM under an inert argon atmosphere.
-
Add 1.5 eq of anhydrous pyridine. Cool the reaction flask to 0 °C using an ice-water bath. Causality: Strict temperature control at 0 °C is critical during the initial addition to suppress the formation of N,N-disulfonylated byproducts.
-
-
Electrophile Addition:
-
Dissolve 1.1 eq of 4-fluorobenzenesulfonyl chloride in a minimal volume of anhydrous DCM.
-
Add this solution dropwise to the reaction mixture over 20 minutes.
-
-
Reaction Propagation & Validation:
-
Remove the ice bath and allow the mixture to warm to room temperature (RT), stirring for 6–8 hours.
-
Validation Check: Monitor via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) mobile phase. The reaction is validated as complete when the starting amine spot (Rf ~0.4) disappears and a new, distinct UV-active product spot (Rf ~0.6) emerges.
-
-
Quenching & Workup:
-
Dilute the mixture with additional DCM and wash with 1M HCl. Validation Check: The aqueous layer must test at pH 1-2 to confirm the complete neutralization and removal of excess pyridine.
-
Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate in vacuo. Recrystallize the crude solid from hot ethanol to yield pure Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate as a crystalline solid.
-
Analytical Characterization Signatures
To confirm the structural integrity of the synthesized compound, the following spectroscopic signatures should be validated:
-
¹H NMR (DMSO-d₆, 400 MHz): A distinct singlet integrating to 1H at ~10.5 ppm confirms the presence of the acidic sulfonamide NH proton. The ethyl ester will present as a classic quartet (~4.2 ppm, 2H) and triplet (~1.2 ppm, 3H).
-
¹⁹F NMR (DMSO-d₆, 376 MHz): A single multiplet/triplet at ~ -106 ppm, characteristic of a para-fluorine atom on a sulfonylated benzene ring.
-
IR Spectroscopy (ATR): Strong asymmetric and symmetric S=O stretching bands expected at ~1330 cm⁻¹ and ~1160 cm⁻¹, alongside a sharp C=O ester stretch at ~1710 cm⁻¹.
Pharmacological Relevance & Binding Kinetics
Sulfonamides are historically significant in the development of antimicrobial and anti-inflammatory agents . The structural motif of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate makes it a prime candidate for metalloenzyme inhibition.
When targeting enzymes like Carbonic Anhydrase (CA), the deprotonated sulfonamide nitrogen acts as a strong Lewis base, coordinating directly with the catalytic Zinc (Zn²⁺) ion in the enzyme's active site. The para-fluorophenyl ring provides favorable hydrophobic interactions within the binding pocket, while the fluorine atom itself can participate in multipolar interactions with backbone amides.
Fig 2. Pharmacological logic of sulfonamide-mediated metalloenzyme inhibition.
References
-
Pharmaceutical Society of Japan / Chem. Pharm. Bull. "Selective Monodesulfonylation of N,N-Disulfonylarylamines with Tetrabutylammonium Fluoride" (Details the sulfonylation parameters of ethyl 4-aminobenzoate). URL:[Link]
-
Taylor & Francis. "Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024): A journey among small molecules" (Highlights the use of ethyl 4-aminobenzoate in modern sulfonamide drug synthesis). URL:[Link]
The Pharmacological Potential of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of a Promising Scaffold in Modern Medicinal Chemistry
Foreword: The Enduring Versatility of the Sulfonamide Scaffold
The sulfonamide functional group, a cornerstone of medicinal chemistry, has a rich history of therapeutic success, from the advent of antibacterial sulfa drugs to a diverse array of modern pharmaceuticals.[1][2] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, engaging with a multitude of biological targets. This guide delves into the pharmacological potential of a specific, yet broadly applicable, class of sulfonamides: derivatives of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate. This core structure combines the well-established bioactivity of the benzenesulfonamide moiety with the adaptable ethyl benzoate group, offering a fertile ground for the design of novel therapeutic agents. The strategic incorporation of a fluorine atom on the phenylsulfonyl ring is a deliberate choice to enhance metabolic stability and binding affinity, a common and effective strategy in modern drug design.[3] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, potential therapeutic applications, and mechanistic underpinnings of this promising class of compounds.
The Core Moiety: Synthesis and Chemical Landscape
The foundational step in exploring the pharmacological potential of this class of compounds is the efficient and scalable synthesis of the parent molecule, Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate. The primary and most direct route involves the reaction of ethyl 4-aminobenzoate with 4-fluorobenzenesulfonyl chloride.
General Synthesis Protocol: A Step-by-Step Guide
This protocol outlines a standard laboratory procedure for the synthesis of the core scaffold.
Materials:
-
Ethyl 4-aminobenzoate
-
4-Fluorobenzenesulfonyl chloride
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) (solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (eluent)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 4-aminobenzoate (1.0 equivalent) in dichloromethane.
-
Base Addition: To this solution, add pyridine or triethylamine (1.2 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5]
Visualization of the Synthetic Workflow:
Caption: General workflow for the synthesis of the core scaffold.
Anticancer Potential: Targeting Key Oncogenic Pathways
The benzenesulfonamide scaffold is a privileged structure in oncology drug discovery, with numerous derivatives exhibiting potent anticancer activity through various mechanisms of action.[1][6] Derivatives of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate are poised to leverage these established anticancer pathways.
Mechanism of Action I: Carbonic Anhydrase Inhibition
A prominent mechanism of action for many anticancer sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[7][8] These enzymes play a crucial role in maintaining the pH balance in hypoxic tumor environments, facilitating tumor cell survival and proliferation. By inhibiting these enzymes, sulfonamide derivatives can disrupt tumor pH regulation, leading to apoptosis.[4]
Signaling Pathway: Disruption of Tumor pH Homeostasis
Caption: Inhibition of carbonic anhydrase by sulfonamide derivatives.
Mechanism of Action II: Tubulin Polymerization Inhibition
Another well-established anticancer mechanism for sulfonamide-containing compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[9][10] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.
Signaling Pathway: Interference with Microtubule Dynamics
Caption: Inhibition of tubulin polymerization by sulfonamide derivatives.
Quantitative Data: In Vitro Anticancer Activity
While extensive data on Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate derivatives is still emerging, studies on structurally related benzenesulfonamides provide valuable insights into their potential potency.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamides | A549 (Lung) | 1.98 - 2.82 | [11] |
| 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamides | HeLa (Cervical) | 1.99 - 2.92 | [11] |
| 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamides | MCF-7 (Breast) | 2.12 - 2.52 | [11] |
| Aryl thiazolone-benzenesulfonamides | MDA-MB-231 (Breast) | 1.52 - 6.31 | [7] |
| Aryl thiazolone-benzenesulfonamides | MCF-7 (Breast) | 1.52 - 6.31 | [7] |
| Pentafluorobenzenesulfonamide derivatives | A549, HepG2, HuCCA-1, MOLT-3 | Micromolar range | [3] |
| 4-(quinolin-1-yl)benzenesulfonamide derivatives | Various | - | [8] |
| 4-benzamidophenyl sulfamate derivatives | CA IX expressing cells | 0.34 | [12] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method for evaluating the anticancer activity of the synthesized derivatives.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate derivatives
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in complete growth medium. Add the compound solutions to the wells, including a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).[11]
Antimicrobial Potential: A Renewed Focus on an Old Target
The historical success of sulfonamides as antibacterial agents provides a strong rationale for investigating the antimicrobial properties of new derivatives.[1][2] The Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate scaffold can be modified to enhance activity against a range of bacterial and fungal pathogens.
Mechanism of Action: Inhibition of Folate Synthesis
The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. As humans obtain folic acid from their diet, this pathway represents a selective target for antimicrobial agents.
Signaling Pathway: Disruption of Bacterial Folic Acid Synthesis
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Quantitative Data: In Vitro Antimicrobial Activity
The antimicrobial efficacy of sulfonamide derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC).
| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| (E)-N-(4-substitutedbenzylidene)-4-fluorobenzenesulfonamides | Bacillus subtilis | - | [1] |
| (E)-N-(4-substitutedbenzylidene)-4-fluorobenzenesulfonamides | Staphylococcus aureus | - | [1] |
| (E)-N-(4-substitutedbenzylidene)-4-fluorobenzenesulfonamides | Escherichia coli | - | [1] |
| (E)-N-(4-substitutedbenzylidene)-4-fluorobenzenesulfonamides | Pseudomonas aeruginosa | - | [1] |
| Aryl thiazolone-benzenesulfonamides | Staphylococcus aureus | - | [7] |
| Aryl thiazolone-benzenesulfonamides | Klebsiella pneumonia (biofilm) | - | [7] |
| Benzenesulfonamide derivatives | Various | 10 - 32 mm (Zone of Inhibition) |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Synthesized Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate derivatives
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
Inoculum of the microorganism standardized to 0.5 McFarland
Procedure:
-
Compound Preparation: Prepare a stock solution of each synthesized compound in DMSO.
-
Serial Dilution: Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well microplate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Data Recording: Record the MIC values for each compound against each tested strain.[1]
Future Directions and Conclusion
The Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology and infectious diseases. The synthetic accessibility of this core structure allows for the creation of diverse chemical libraries for biological screening. Future research should focus on the synthesis and evaluation of a broad range of derivatives to establish a comprehensive structure-activity relationship (SAR). Key areas for further investigation include:
-
Systematic derivatization: Exploration of a wide variety of substituents on both the ethyl benzoate and the 4-fluorophenylsulfonyl moieties to optimize potency and selectivity.
-
In-depth mechanistic studies: Elucidation of the precise molecular targets and signaling pathways affected by the most active compounds.
-
In vivo efficacy studies: Evaluation of the therapeutic potential of lead compounds in relevant animal models of cancer and infectious diseases.
-
Pharmacokinetic and toxicological profiling: Assessment of the drug-like properties and safety profiles of promising candidates.
References
- Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55–75.
- Synthesis and antimicrobial and QSAR studies of novel benzenesulfonamide deriv
- Synthesis and Anticancer Evaluation of Benzenesulfonamide Deriv
- Application Notes and Protocols: Synthesis of Ethyl 4-(4-fluorophenyl)
- Synthesis and Anticancer Evaluation of Benzenesulfonamide Deriv
- Synthesis and Anticancer Activity of Pentafluorobenzenesulfonamide Derivatives as Caspase-Dependent Apoptosis-Inducing Agents. (2022). ChemMedChem, 17(3), e202100637.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (n.d.). RSC Publishing.
- Synthesis and Anticancer Evaluation of Benzenesulfonamide Deriv
- Synthesis and in vitro anticancer screening of some novel 4-[2-amino-3-cyano-4-substituted-5,6,7,8-tetrahydroquinolin-1-(4H)-yl]benzenesulfonamides. (2010). European Journal of Medicinal Chemistry, 45(7), 3019–3027.
- An In-depth Technical Guide to the Discovery of Novel Derivatives of Methyl 4-benzenesulfonamidobenzo
- Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). Scientific Reports, 12(1), 16738.
- Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). International Journal of Drug Delivery Technology, 11(4), 1394-1398.
- Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. (n.d.). Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Synthesis of Ethyl-4-(4'-fluorophenyl)
- Abstract :Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. (2014). Lifescience Global.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni. (2024). Semantic Scholar.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal, 8(11), 181-190.
- a novel class of human and bacterial carbonic anhydrase inhibitors. (n.d.). Semantic Scholar.
- Synthesis of 4-sulfamoyl phenyl diazocarboxylic acid derivatives as novel non-classical inhibitors of human carbonic anhydrase II activity: an in vitro study. (2024). Journal of Biomolecular Structure & Dynamics, 1–15.
- Application Notes and Protocols for the Scale-up Synthesis of Ethyl 4-(4-fluorophenyl)
- 2-(4-Fluorophenyl)
- Synthesis and biological evaluation of sulfamate derivatives as inhibitors of carbonic anhydrases II and IX. (n.d.). Ministry of Health and Prevention.
- In Vitro Studies on the Antibacterial Actions of para-Aminomethylbenzenesulfonamide Deriv
- Synthesis and biological evaluation of sulfamate derivatives as inhibitors of carbonic anhydrases II and IX. (2023).
- Design and Synthesis of New Tubulin Polymerization Inhibitors Inspired from Combretastatin A‐4: An Anticancer Agent. (n.d.).
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIV
- ethyl 4-aminobenzoate. (n.d.). Organic Syntheses Procedure.
- Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (2016). Molecules, 21(10), 1375.
- Synthesis, Characterization and Carbonic Anhydrase Inhibitor Properties of Metal Complexes of 4-sulfamoylbenzoic Acid. (2026).
- Previously described potent inhibitors of tubulin polymerization (CA-4...). (n.d.).
- Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl). (n.d.).
- Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Deriv
- Synthesis and Antimicrobial Activity of 4-formylphenyl-N-phenylcarbamates. (2025).
- Design, synthesis, and biological evaluation of 4-aryl-9H-carbazoles as tubulin polymerization inhibitors with potent anticancer. (n.d.). Arabian Journal of Chemistry.
- Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). PMC.
Sources
- 1. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activity of Pentafluorobenzenesulfonamide Derivatives as Caspase-Dependent Apoptosis-Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and in vitro anticancer screening of some novel 4-[2-amino-3-cyano-4-substituted-5,6,7,8-tetrahydroquinolin-1-(4H)-yl]benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. arabjchem.org [arabjchem.org]
- 11. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen [intechopen.com]
- 12. nchr.elsevierpure.com [nchr.elsevierpure.com]
A Comprehensive Guide to the Thermodynamic Solubility Profiling of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate for Preformulation and Drug Development
An In-Depth Technical Guide
Abstract
The thermodynamic solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that profoundly influences its bioavailability and developability. Low aqueous solubility is a primary challenge in modern drug discovery, often leading to poor absorption and erratic in vivo performance. This guide provides a comprehensive, technically detailed framework for the complete thermodynamic solubility characterization of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate, a representative sulfonamide-containing compound. As a self-validating system of protocols, this document is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causal-driven logic behind experimental choices, from foundational pKa determination to solubility assessments in complex biorelevant media. The objective is to establish a robust data package that not only defines the molecule's intrinsic properties but also proactively informs downstream formulation and clinical strategies.
Introduction: The Imperative of Solubility in Drug Development
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate is a molecule featuring a sulfonamide linkage, an ionizable moiety that predicts pH-dependent physicochemical behavior. Understanding its solubility is not merely an academic exercise; it is a critical step in de-risking a drug candidate.[1][2] Thermodynamic solubility, which represents the true equilibrium saturation point of a compound in a solvent, is distinct from kinetic solubility, which is often measured in high-throughput screens and can be influenced by experimental conditions and metastable states.[2][3][4] Establishing a definitive thermodynamic solubility profile is essential for:
-
Guiding Lead Optimization: Providing accurate data to medicinal chemists for structure-solubility relationship studies.
-
Informing Formulation Strategy: Determining if solubilization techniques such as salt formation, particle size reduction, or the use of cosolvents are necessary.[5]
-
Predicting In Vivo Performance: Using solubility data in conjunction with permeability to classify the compound within the Biopharmaceutics Classification System (BCS).[6][7]
-
Regulatory Compliance: Fulfilling requirements for biowaivers based on BCS criteria as outlined by the International Council for Harmonisation (ICH).[6][8][9]
This guide outlines a systematic, multi-faceted approach to generate a comprehensive and reliable thermodynamic solubility profile for Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate.
Foundational Physicochemical Characterization: pKa Determination
2.1 Rationale for pKa Determination
For any ionizable compound, the acid dissociation constant (pKa) is the most critical parameter influencing its solubility-pH profile. The sulfonamide group (-SO₂NH-) in the target molecule is weakly acidic, meaning it will deprotonate to form an anionic species as the pH increases. This ionization state dramatically affects the molecule's interaction with water and, consequently, its solubility.[10] Determining the pKa is therefore the mandatory first step before any meaningful solubility studies can be conducted.[11] Potentiometric titration remains a robust and widely accepted method for this purpose.[12][13][14]
2.2 Experimental Protocol: Potentiometric Titration
This protocol is designed to be a self-validating system for the accurate determination of the sulfonamide pKa.
Materials:
-
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate
-
Calibrated pH meter and electrode
-
Automated titrator or precision burette
-
Standardized 0.1 M Sodium Hydroxide (NaOH) titrant
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Potassium Chloride (KCl) for ionic strength adjustment
-
High-purity water, purged with nitrogen to remove dissolved CO₂
-
Methanol or another suitable cosolvent if aqueous solubility is too low for direct titration
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[15]
-
Sample Preparation: Accurately weigh and dissolve the compound in a known volume of water to a concentration of approximately 1-2 mM. If solubility is insufficient, a small, known percentage of a cosolvent like methanol can be used, and the apparent pKa can be extrapolated back to 0% cosolvent.
-
Ionic Strength Adjustment: Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M), mimicking physiological conditions and ensuring consistent activity coefficients.[15]
-
Initial Acidification: Acidify the solution to approximately pH 2 by adding 0.1 M HCl to ensure the sulfonamide is fully protonated (neutral form).
-
Titration: Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments of titrant. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the titration curve, which can be precisely located by calculating the second derivative (Δ²pH/ΔV²).[12]
Core Investigation: The pH-Thermodynamic Solubility Profile
3.1 Rationale: The "Gold Standard" Shake-Flask Method
The shake-flask method is universally regarded as the definitive "gold standard" for determining thermodynamic solubility.[4][16] Its core principle is to allow a suspension of the solid compound to reach equilibrium with a solution, ensuring that the measured concentration represents the true saturation point. This method is crucial for constructing a pH-solubility profile, which is required by regulatory bodies like the ICH for BCS classification.[6][9][17]
3.2 Experimental Workflow: Shake-Flask Solubility Determination
The following diagram outlines the logical flow of the shake-flask protocol, emphasizing the critical quality control steps.
Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.
3.3 Detailed Protocol: pH-Solubility Profile
Materials & Equipment:
-
Pharmacopoeial buffers (pH 1.2, 4.5, 6.8), plus buffers at pH values bracketing the determined pKa.
-
Temperature-controlled shaker/incubator set to 37 ± 1°C.
-
Low-binding vials (e.g., glass).
-
Centrifuge and low-binding syringe filters (e.g., 0.22 µm PVDF).
-
Validated HPLC-UV or LC-MS/MS system.
-
X-Ray Powder Diffractometer (XRPD).
Step-by-Step Methodology:
-
Buffer Preparation & pH Verification: Prepare buffers according to USP standards. Verify the pH of each buffer before use.
-
Sample Addition: Add an excess amount of solid Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate to each vial containing the buffer. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.
-
Equilibration: Seal the vials and place them in a shaker incubator at 37°C. Agitate for a sufficient duration to ensure equilibrium is reached. A common starting point is 48-72 hours. Time-point sampling (e.g., at 24, 48, and 72 hours) can be performed to confirm that the concentration has plateaued.
-
Phase Separation: At the end of the incubation, separate the saturated solution from the excess solid. This is a critical step to avoid artificially high results. A robust method is to first centrifuge the vials to pellet the majority of the solid, then filter the supernatant through a pre-conditioned, low-adsorption syringe filter.[18]
-
Final pH Measurement: Immediately measure the pH of the filtrate to ensure no significant drift occurred during equilibration.[6]
-
Concentration Analysis: Dilute the filtrate as necessary and analyze the concentration using a validated, stability-indicating HPLC method.
-
Solid-State Analysis: Recover the remaining solid from the vials and analyze it using XRPD. This crucial step verifies that the compound did not undergo a polymorphic transformation or salt disproportionation during the experiment, ensuring the measured solubility corresponds to the initial solid form.[18]
3.4 Data Presentation: pH-Solubility Profile
Quantitative results should be summarized in a clear, tabular format.
| pH of Buffer | Initial pH (in suspension) | Final pH (filtrate) | Solubility (µg/mL) | Solubility (µM) | Solid Form (Post-XRPD) |
| 1.2 | |||||
| 4.5 | |||||
| (pKa - 1) | |||||
| pKa | |||||
| (pKa + 1) | |||||
| 6.8 |
Advanced Profiling: Solubility in Biorelevant Media
4.1 Rationale: Simulating the Gastrointestinal Environment
While pH-solubility provides fundamental data, the human gastrointestinal (GI) tract is far more complex than simple buffers. It contains bile salts and phospholipids that form micelles, which can significantly enhance the solubility of lipophilic compounds.[19][20] Therefore, measuring solubility in biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) provides a more predictive assessment of in vivo behavior.[21][22]
4.2 Protocol: Shake-Flask in FaSSIF/FeSSIF
The shake-flask protocol described in Section 3.3 is adapted for use with biorelevant media.
Methodology:
-
Media Preparation: Prepare FaSSIF and FeSSIF according to established recipes or using commercially available powders, which offer improved reproducibility.[21]
-
Solubility Determination: Conduct the shake-flask experiment as previously detailed, substituting the aqueous buffers with FaSSIF and FeSSIF.
-
Analytical Considerations: The presence of bile salts and lipids can interfere with HPLC analysis. Method validation must include a demonstration of specificity and recovery in the presence of the media components.
4.3 Data Presentation: Biorelevant Solubility Comparison
| Medium | pH | Solubility (µg/mL) | Solubility Enhancement Factor (vs. buffer) |
| pH 6.5 Buffer | 6.5 | 1.0 (Reference) | |
| FaSSIF | 6.5 | ||
| pH 5.0 Buffer | 5.0 | 1.0 (Reference) | |
| FeSSIF | 5.0 |
Probing Solubilization: The Role of Cosolvents
5.1 Rationale for Cosolvency Studies
Should Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate exhibit low aqueous solubility, the use of cosolvents in liquid formulations is a common and effective solubilization strategy.[5] Cosolvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, thereby increasing the solubility of nonpolar solutes. A systematic study of solubility in various cosolvent mixtures provides critical data for formulation development.
5.2 Experimental Design and Modeling
A study can be designed to measure the solubility of the compound in mixtures of water and a pharmaceutically acceptable cosolvent (e.g., propylene glycol, ethanol, or PEG 400) ranging from 0% to 100% cosolvent. The data can then be analyzed using cosolvency models, such as the widely used log-linear model, to understand the relationship and potentially predict solubility in other mixture compositions.[23][24][25]
Caption: Idealized Log-Linear Relationship in Cosolvency Model.
Data Synthesis and Impact on Drug Development
The culmination of these studies provides a holistic thermodynamic solubility profile. This integrated dataset allows for:
-
BCS Classification: Based on the lowest measured solubility between pH 1.2-6.8 and the highest single therapeutic dose, the compound can be classified as "high" or "low" solubility according to ICH M9 guidelines.[6][7][17] A drug is highly soluble if the highest dose is soluble in ≤250 mL of media across this pH range.[6][8]
-
Formulation Guidance: If solubility is low, the data from biorelevant media and cosolvency studies will directly guide the formulation strategy. For example, a high enhancement factor in FaSSIF may suggest that a lipid-based formulation would be beneficial.
-
Risk Assessment: A comprehensive profile allows for early identification of potential biopharmaceutical risks, such as pH-dependent absorption or significant food effects, enabling proactive mitigation strategies.
Conclusion
The thermodynamic solubility profile of a drug candidate like Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate is a foundational dataset that reverberates through the entire development lifecycle. By employing a systematic, causality-driven approach as outlined in this guide—from pKa determination and gold-standard shake-flask measurements to assessments in biorelevant media—researchers can build a robust, reliable, and predictive understanding of their molecule. This investment in high-quality, fundamental characterization is paramount to making informed decisions, designing effective formulations, and ultimately, accelerating the journey from the laboratory to the clinic.
References
- Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update.
-
Jouyban, A., et al. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. [Link]
-
U.S. Pharmacopeia. (2018). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Vasilevsk, P., & Berendt, R. T. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis Online. [Link]
-
Brousmiche, D., et al. (2010). Characterising the behaviour of poorly water soluble drugs in the intestine: application of biorelevant media for solubility, dissolution and transport studies. Journal of Pharmacy and Pharmacology, 62(11), 1591-1602. [Link]
-
Martinez, F., & Jouyban, A. (2011). A Cosolvency Model to Predict Solubility of Drugs at Several Temperatures from a Limited Number of Solubility Measurements. Journal of the Pharmaceutical Society of Japan, 131(10), 1509-1518. [Link]
-
Dressman, J. B., et al. (2007). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. AAPS Journal, 9(3), E347-E355. [Link]
-
Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. SciSpace. [Link]
-
Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Pharmaceutica-Analytica Acta. [Link]
-
PCBIS. (n.d.). Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg. [Link]
-
Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
Qiang, Z., & Adams, C. (2004). Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics. Water Research, 38(12), 2874-2890. [Link]
-
Taupitz, T., & Klein, S. (2010). Simplified Biorelevant Media for Screening Dissolution Performance of Poorly Soluble Drugs. Dissolution Technologies. [Link]
-
Biorelevant.com. (n.d.). How Biorelevant Testing Can Help Oral Drug Development. Biorelevant.com. [Link]
-
Patel, N., & Patel, N. (2012). A review on development of biorelevant dissolution medium. SciSpace. [Link]
-
Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
-
Zhou, H., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3052-3071. [Link]
-
University of Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de la Universitat de Barcelona. [Link]
-
ResearchGate. (2004). Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics. ResearchGate. [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]
-
Eugene-Osoikhia, T. T., & Emesiani, M. C. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. ResearchGate. [Link]
-
Gonzalez-Pablos, D., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. MDPI. [Link]
-
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. European Medicines Agency. [Link]
-
ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. International Council for Harmonisation. [Link]
-
Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope. [Link]
-
Perlovich, G. L., & Volkova, T. V. (2025). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
TFDA. (n.d.). ICH HARMONISED GUIDELINE BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Taiwan Food and Drug Administration. [Link]
-
Trajkovic-Jolevska, S., & Savic, J. (2014). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 60(1), 9-20. [Link]
-
Martinez, F., & Gomez, A. (2002). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Química Nova, 25(4). [Link]
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
-
Martinez, F., & Gomez, A. (2002). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciSpace. [Link]
-
Tijjani, H., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecules, 26(6), 1548. [Link]
-
NIST/TRC. (2012). ethyl 4-aminobenzoate. NIST/TRC Web Thermo Tables. [Link]
-
O'Mahony, M., & Tajber, L. (2020). Thermodynamics of the Enantiotropic Pharmaceutical Compound Benzocaine and Solubility in Pure Organic Solvents. Journal of Pharmaceutical Sciences, 109(11), 3370-3377. [Link]
-
University of Limerick. (2020). Thermodynamics of the Enantiotropic Pharmaceutical Compound Benzocaine and Solubility in Pure Organic Solvents. ULIR. [Link]
-
Chemsrc. (2026). ethyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate. Chemsrc. [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]
Sources
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. enamine.net [enamine.net]
- 4. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. admescope.com [admescope.com]
- 8. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries [mdpi.com]
- 9. database.ich.org [database.ich.org]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
- 12. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. tandfonline.com [tandfonline.com]
- 17. capa.org.tw [capa.org.tw]
- 18. raytor.com [raytor.com]
- 19. academic.oup.com [academic.oup.com]
- 20. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorelevant.com [biorelevant.com]
- 22. scispace.com [scispace.com]
- 23. Review of the cosolvency models for predicting solubility in solvent mixtures: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
Molecular weight and physicochemical characteristics of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate
An In-depth Technical Guide to the Prospective Synthesis and Physicochemical Characterization of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate
Abstract
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate represents a novel molecular entity with potential applications in medicinal chemistry, likely as a scaffold for the development of new therapeutic agents. As a currently uncharacterized compound, a comprehensive understanding of its physicochemical properties is paramount for any future drug development endeavors. This technical guide outlines a prospective strategy for the de novo synthesis and in-depth physicochemical characterization of this molecule. We present a plausible synthetic route, a complete workflow for structural elucidation and purity assessment, and detailed protocols for the experimental determination of key drug-like properties. Furthermore, we provide in-silico predictions of its fundamental physicochemical parameters to guide initial experimental design. This document is intended to serve as a roadmap for researchers and scientists embarking on the synthesis and evaluation of this and structurally related compounds.
Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents including antibacterial, anti-inflammatory, and diuretic drugs.[1] Its ability to act as a bioisostere for amides, coupled with its unique electronic and hydrogen-bonding properties, makes it a valuable moiety in drug design.[1] The target molecule, Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate, combines this key functional group with a fluorinated phenyl ring and an ethyl benzoate ester, features that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The fluorine atom can enhance metabolic stability and binding affinity, while the ethyl ester provides a handle for further synthetic modification or can act as a prodrug element.
Given the absence of published data on this specific compound, this whitepaper provides a comprehensive, forward-looking guide for its synthesis and characterization. We will first present a predicted physicochemical profile based on its structure, followed by a proposed synthetic pathway. The core of this guide is a detailed experimental workflow for the rigorous characterization of the synthesized molecule, ensuring its identity, purity, and key physicochemical properties are well-defined.
Predicted Molecular and Physicochemical Profile
In the absence of experimental data, in-silico prediction tools provide a valuable starting point for understanding the likely properties of a novel compound.[2][3] These predictions are crucial for planning synthetic workups, purification strategies, and initial formulation studies. The predicted properties for Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate are summarized below.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₅H₁₄FNO₄S | Defines the elemental composition. |
| Molecular Weight | 323.34 g/mol | Influences diffusion and transport properties. |
| logP | 2.8 - 3.2 | A measure of lipophilicity; critical for absorption and distribution. |
| Aqueous Solubility | Low | Impacts dissolution and bioavailability. |
| pKa (Sulfonamide N-H) | 8.5 - 9.5 | Influences ionization state at physiological pH, affecting solubility and cell permeability. |
| Polar Surface Area (PSA) | 89.9 Ų | Affects membrane permeability and oral bioavailability. |
Note: These values are estimations based on computational models and should be confirmed experimentally.
Proposed Synthetic Route
A plausible and efficient method for the synthesis of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate is the reaction of ethyl 4-aminobenzoate with 4-fluorophenylsulfonyl chloride in the presence of a base.[4] This is a standard method for the formation of sulfonamides.[5]
Diagram 1: Proposed Synthesis of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate
Caption: A plausible synthetic route to the target compound.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: To a solution of ethyl 4-aminobenzoate (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, add pyridine (1.5 equivalents) at 0 °C under a nitrogen atmosphere.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-fluorophenylsulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Proposed Experimental Characterization Workflow
A rigorous characterization is essential to confirm the identity, purity, and key physicochemical properties of the newly synthesized compound.
Diagram 2: Experimental Characterization Workflow
Caption: A comprehensive workflow for compound characterization.
Structural Elucidation and Purity Assessment
NMR is the most powerful technique for the structural elucidation of organic molecules.[6]
-
¹H NMR: Will confirm the presence of the aromatic protons in their expected regions and splitting patterns, as well as the ethyl group.
-
¹³C NMR: Will show the expected number of carbon signals, including the carbonyl carbon of the ester and the carbons attached to fluorine and sulfur.
-
¹⁹F NMR: A singlet peak will confirm the presence of the fluorine atom.
FTIR is used to identify the functional groups present in the molecule.[7]
-
Expected Peaks: Characteristic absorption bands for the N-H stretch of the sulfonamide, the S=O stretches, the C=O stretch of the ester, and C-F bond vibrations.
MS will be used to determine the molecular weight of the compound and to confirm its elemental composition.[8]
-
High-Resolution Mass Spectrometry (HRMS): Will provide an accurate mass measurement, which can be used to confirm the molecular formula.[9]
Physicochemical Characterization
The melting point is a key indicator of purity.[10]
-
Protocol: A small amount of the purified, dry compound is packed into a capillary tube and the melting range is determined using a melting point apparatus.[11] A sharp melting range (typically < 2 °C) is indicative of a pure compound.[12]
The shake-flask method is a standard approach to determine thermodynamic solubility.[13]
-
Protocol:
-
An excess of the compound is added to a known volume of phosphate-buffered saline (PBS, pH 7.4).
-
The suspension is shaken at a constant temperature until equilibrium is reached (24-48 hours).
-
The saturated solution is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified by High-Performance Liquid Chromatography (HPLC) with a UV detector, against a standard curve.[14]
-
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.[15]
-
Protocol (Shake-Flask Method):
-
A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).
-
The mixture is shaken to allow for partitioning between the two phases.
-
After separation of the layers, the concentration of the compound in both the n-octanol and water layers is determined by HPLC.
-
LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[16]
-
Data Interpretation and Validation
The data obtained from the proposed experimental workflow will be used to build a comprehensive profile of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate. The NMR, FTIR, and MS data will collectively confirm the chemical structure and identity of the synthesized compound. A sharp melting point and a single peak in the HPLC chromatogram will validate its purity. The experimentally determined solubility and LogP values will provide a reliable assessment of its drug-like properties, which can then be used to guide further studies in a drug discovery program.
Conclusion
This technical guide provides a robust and scientifically sound framework for the synthesis and comprehensive physicochemical characterization of the novel compound Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate. By following the proposed synthetic route and the detailed experimental protocols, researchers can confidently produce and characterize this molecule, laying the necessary groundwork for its potential development as a new therapeutic agent. The integration of in-silico predictions with a rigorous experimental plan exemplifies a modern, efficient approach to the evaluation of new chemical entities in drug discovery.
References
-
ACD/Labs Percepta. (n.d.). Retrieved from [Link]
- An In-depth Technical Guide to the Synthesis and Applications of Aryl Sulfonyl Chlorides. (2025). Benchchem.
- General Experimental Protocol for Determining Solubility. (2025). Benchchem.
-
Predict Molecular Properties | Percepta Software. (n.d.). ACD/Labs. Retrieved from [Link]
- ACD/Labs Percepta Platform Reviews 2026. (2026). SourceForge.
- ACD/Labs Announces Version 2025 of Software on Its Spectrus® & Percepta® Pl
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
- ACD/Labs Announces Technology Modernization of the Percepta Platform Calcul
- Application of Mass Spectrometry on Small Molecule Analysis. (2022).
- Mass Spectrometry of Small Molecules. (2024). Chemistry LibreTexts.
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonyl
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(15), 2535-2547.
- Recent advances in synthesis of sulfonamides: A review. (n.d.). Chemistry & Biology Interface.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.
- Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). The Royal Society of Chemistry.
- Measuring the Melting Point. (2023). Westlab.
- Atomic Diffusion Models for Small Molecule Structure Elucidation
- MarvinSketch : Calcul
- Experiment name / Determination of melting point Experimental Procedures. (n.d.).
- 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube.
- Molecular Weight Determin
-
Property Explorer. (n.d.). .
- Melting point determin
- Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs.
- On-line Software - Virtual Computational Chemistry Labor
- LogP—Making Sense of the Value. (n.d.). ACD/Labs.
- Melting point determin
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
- Melting Point Determination. (2012). University of South Alabama.
- Why Pharma Companies Are Investing in Structure Elucid
- Calculations - Document
- Compound solubility measurements for early drug discovery. (2022). Life Chemicals.
- Calcul
- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
- Experiment 2 # Solubility. (n.d.). Bellevue College.
- Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography in the series of 2,2- disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes. (2018).
- FTIR Analysis Beginner's Guide: Interpreting Results. (2018).
- Mass Spectrometry. (n.d.). MSU Chemistry.
- Instant Cheminform
- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (n.d.). PubMed.
- Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific.
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003).
- Calculation of molecular properties. (n.d.).
- NMR Prediction. (n.d.). ChemAxon.
- Theory of FTIR Spectroscopy. (n.d.). JASCO Inc.
- Calculator Plugins in MarvinSketch - Document
- FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applic
- Fourier transform infrared spectroscopic technique for analysis of inorganic m
- Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. (n.d.). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. sourceforge.net [sourceforge.net]
- 4. cbijournal.com [cbijournal.com]
- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 8. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 9. rsc.org [rsc.org]
- 10. westlab.com [westlab.com]
- 11. vet.mu.edu.iq [vet.mu.edu.iq]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lifechemicals.com [lifechemicals.com]
- 15. acdlabs.com [acdlabs.com]
- 16. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis, Discovery, and Pharmacological Profiling of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate
Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Pharmacologists, and Drug Discovery Professionals Subject: Mechanistic synthesis, target validation, and therapeutic application of a privileged sulfonamide scaffold.
Introduction to the Pharmacophore
In modern rational drug design, the sulfonamide functional group represents one of the most versatile and privileged scaffolds. Specifically, Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate —synthesized via the direct condensation of ethyl 4-aminobenzoate (benzocaine) and 4-fluorobenzenesulfonyl chloride—has emerged as a critical intermediate and active pharmacophore in both oncology and infectious disease research.
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of interacting domains. The molecule features three distinct mechanistic zones:
-
The Lipophilic Ethyl Ester: Modulates cellular membrane permeability and serves as a synthetic handle for further functionalization (e.g., conversion to hydrazides or amides).
-
The Central Sulfonamide Linkage: Acts as a potent hydrogen bond donor/acceptor and a recognized zinc-binding group (ZBG) for metalloenzymes.
-
The Para-Fluorophenyl Ring: The fluorine atom enhances metabolic stability against cytochrome P450 oxidation while increasing the lipophilicity and binding affinity within hydrophobic protein pockets.
Chemical Synthesis and Mechanistic Causality
The synthesis of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate proceeds via a bimolecular nucleophilic substitution (
The Causality of Reaction Conditions
To achieve high yields and high purity, the reaction environment must be strictly controlled. The standard literature protocol utilizes a biphasic or mixed solvent system, typically Dichloromethane (DCM) and Pyridine [1].
-
Solvent Dynamics (DCM): DCM is a polar aprotic solvent that readily dissolves both the benzocaine and the sulfonyl chloride without participating in the reaction.
-
Catalysis and Scavenging (Pyridine): Pyridine serves a dual mechanistic purpose. First, it acts as an acid scavenger to neutralize the HCl byproduct. Without it, the generated HCl would protonate the unreacted ethyl 4-aminobenzoate, rendering it non-nucleophilic and stalling the reaction at 50% conversion. Second, pyridine acts as a nucleophilic catalyst, attacking the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is subsequently attacked by the aniline derivative.
-
Thermodynamic Control (0°C to RT): The formation of the sulfonylpyridinium complex is highly exothermic. Initiating the reaction at 0°C suppresses unwanted side reactions (such as ester hydrolysis or polymerization). Allowing the system to warm to room temperature ensures the thermodynamic completion of the sulfonylation.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate.
Self-Validating Experimental Protocol
The following protocol is engineered to be self-validating, meaning each step contains an observable metric to confirm success before proceeding [1].
Step 1: Reagent Initialization
-
Action: Dissolve 300 mg (1.81 mmol, 1.0 eq) of ethyl 4-aminobenzoate in a 1:1 mixture of anhydrous DCM and Pyridine (5 mL / 5 mL) in a round-bottom flask. Chill the flask to 0°C using an ice-water bath.
-
Validation: The solution should be completely clear. Any turbidity indicates moisture contamination, which will hydrolyze the incoming sulfonyl chloride.
Step 2: Electrophile Addition
-
Action: Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.2 eq) in 5 mL DCM dropwise over 15 minutes.
-
Causality: Dropwise addition prevents localized thermal spikes, maintaining the kinetic control of the reaction.
-
Validation: A slight yellowing of the solution and a mild exotherm (detectable if the ice bath is briefly removed) confirm the formation of the reactive intermediate.
Step 3: Propagation and Completion
-
Action: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.
-
Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3). The disappearance of the lower Rf benzocaine spot and the appearance of a new, higher Rf UV-active spot confirms completion.
Step 4: Workup and Purification
-
Action: Concentrate the mixture under reduced pressure. Redissolve the crude residue in Ethyl Acetate and wash sequentially with 1N HCl (3x), saturated
, and brine. -
Causality: The 1N HCl wash is critical; it protonates residual pyridine, pulling it into the aqueous layer and removing it from the organic product.
-
Validation: The final organic layer is dried over
, filtered, and evaporated to yield the product as a solid. Purity is validated via NMR (DMSO- ), looking for the characteristic broad singlet of the sulfonamide NH proton around 10.60 ppm [1].
Pharmacological Target Discovery
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate is not merely a chemical endpoint; it is a highly active biological modulator. Recent literature has identified this scaffold as a key player in three distinct pharmacological pathways.
Pyruvate Kinase M2 (PKM2) Allosteric Activation
In oncology, the Warburg effect describes how cancer cells rely on aerobic glycolysis rather than oxidative phosphorylation. This is driven by the overexpression of the dimeric, low-activity form of Pyruvate Kinase M2 (PKM2), which creates a metabolic bottleneck, diverting glucose intermediates into anabolic pathways (lipid and nucleotide synthesis) required for rapid cell division [1].
Sulfonamide derivatives act as potent allosteric activators of PKM2. By binding to a pocket at the dimer-dimer interface, they lock PKM2 into its highly active tetrameric conformation. This forces the cell to process glucose through to pyruvate, starving the tumor of the biosynthetic precursors it desperately needs to proliferate [1].
Caption: Mechanism of PKM2 allosteric activation by sulfonamide scaffolds.
Carbonic Anhydrase XII (CA XII) Inhibition
Solid tumors often develop a highly acidic microenvironment, regulated by the overexpression of Carbonic Anhydrase XII. The sulfonamide moiety of our target compound acts as a primary Zinc-Binding Group (ZBG). When evaluated in silico and in vitro, the deprotonated sulfonamide nitrogen coordinates directly with the
Dihydrofolate Reductase (DHFR) Inhibition
In the realm of antimicrobial and antineoplastic research, sulfonamides are classic mimics of p-aminobenzoic acid (PABA). Derivatives of ethyl 4-aminobenzoate have been shown to competitively inhibit Dihydrofolate Reductase (DHFR), a crucial enzyme in the synthesis of tetrahydrofolate. The hydrophobic para-fluorophenyl tail interacts with the hydrophobic pocket of the DHFR active site, while the sulfonamide core anchors the molecule, halting DNA synthesis in rapidly dividing pathogens [3][4].
Quantitative Data & Structural Parameters
To facilitate cross-study comparison, the following table synthesizes the physicochemical and biological parameters associated with this class of sulfonamides.
| Parameter | Value / Observation | Mechanistic Implication |
| Reaction Yield | 85% - 92% | High efficiency of the Pyridine/DCM catalytic system[1]. |
| ~10.60 ppm (DMSO- | Strong deshielding by the adjacent sulfonyl group, indicating high acidity of the NH proton (crucial for Zinc binding) [1]. | |
| PKM2 Activation ( | Sub-micromolar range | High affinity for the allosteric dimer interface of the PKM2 enzyme [1]. |
| CA XII Binding Score | -6.75 to -7.12 kcal/mol | Strong thermodynamic stability within the active pocket of Carbonic Anhydrase XII [2]. |
| Antibacterial MIC | 8.02 - 11.75 µg/mL | Moderate to strong inhibition of S. aureus and E. coli via DHFR/folate pathway disruption [4]. |
References
- Therapeutic compounds and compositions (US8785450B2). Google Patents.
- In Silico Study of New Isatin- Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors. ResearchGate.
- Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase inhibitors. SciSpace.
- Synthetic Development, Characterization and Antibacterial Activity of N-Substituted Derivatives of Procaine Sulfonamide. Power System Technology.
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate as a lead compound in medicinal chemistry
An in-depth technical analysis of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate (EFSAB) reveals its critical role not as a terminal therapeutic agent, but as a highly privileged, versatile lead scaffold in medicinal chemistry. Characterized by a rigid sulfonamide core flanked by a halogenated aryl ring and an esterified benzoate, this molecule serves as the architectural foundation for designing targeted inhibitors against zinc-dependent metalloenzymes, most notably Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs) .
This whitepaper deconstructs the structural rationale, synthetic methodologies, and biological applications of EFSAB, providing a comprehensive guide for drug development professionals.
Structural Rationale & Pharmacophore Analysis
The molecular architecture of EFSAB is deliberately modular, making it an ideal precursor for Structure-Activity Relationship (SAR) optimization. Every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose:
-
The 4-Fluorophenyl Cap: The inclusion of a highly electronegative fluorine atom at the para position is a classic medicinal chemistry tactic. Fluorine is a bioisostere for hydrogen but significantly increases lipophilicity. More importantly, it blocks Cytochrome P450 (CYP450)-mediated para-hydroxylation, thereby increasing the metabolic half-life of the downstream drug.
-
The Sulfonamide Linker (-SO₂NH-): The sulfonamide moiety acts as a rigid, tetrahedral bioisostere for an amide. It provides excellent hydrogen bond donor/acceptor capabilities. In the context of HDAC inhibitors, it serves as a robust linker that positions the cap group at the rim of the enzyme's active site[1].
-
The Ethyl Benzoate Tail: While esters can act as lipophilic prodrugs to enhance cellular permeability, in EFSAB, the ethyl ester is primarily a synthetic placeholder. It is primed for nucleophilic acyl substitution, allowing researchers to convert it into a hydroxamic acid—the premier Zinc Binding Group (ZBG) required for HDAC inhibition[2].
Primary Application: Scaffold for HDAC Inhibitors
Histone Deacetylases (HDACs) are epigenetic regulators that maintain chromatin in a condensed, transcriptionally repressed state. Overexpression of HDACs is a hallmark of many malignancies. HDAC inhibitors function by chelating the zinc ion (Zn²⁺) in the enzyme's catalytic pocket, leading to chromatin relaxation and the upregulation of tumor suppressor genes (e.g., p21)[1].
EFSAB is the direct synthetic precursor to 4-(4-fluorophenylsulfonamido)-N-hydroxybenzamide , a potent HDAC inhibitor[2]. By converting the ethyl ester of EFSAB into a hydroxamic acid, the molecule perfectly fulfills the three-part pharmacophore model of HDAC inhibitors: a surface-interacting cap (4-fluorophenyl), a linker (sulfonamide-benzene), and a metal-chelating ZBG (hydroxamic acid)[3].
Mechanism of action for EFSAB-derived hydroxamic acids in epigenetic HDAC inhibition.
Quantitative Data: Physicochemical & SAR Profiling
To understand why EFSAB is chosen over other aliphatic or non-halogenated scaffolds, we must look at its physicochemical profile and the potency of its derivatives.
Table 1: Physicochemical & Pharmacophore Profile of EFSAB
| Feature | Structural Component | Medicinal Chemistry Rationale |
| Metabolic Stability | 4-Fluorophenyl Ring | Electronegative fluorine blocks CYP450 para-oxidation, extending biological half-life. |
| Geometry & Linker | Sulfonamide (-SO₂NH-) | Rigid tetrahedral geometry optimally positions the tail group in enzyme binding pockets. |
| Lipophilicity | Ethyl Ester Moiety | Enhances membrane permeability; acts as a reactive placeholder for ZBG conversion. |
Table 2: HDAC Inhibition Profile (Derivative vs. Standard)
| Compound | Target | ZBG Type | IC₅₀ / Potency Profile |
| Vorinostat (SAHA) | Pan-HDAC | Aliphatic Hydroxamate | ~10-20 nM (Clinical Standard) |
| EFSAB-Derived Hydroxamate | HDAC (Class I/II) | Aryl Hydroxamate | Highly Potent (Nanomolar range) |
Self-Validating Experimental Protocols
The transformation of raw building blocks into EFSAB, and subsequently into an active HDAC inhibitor, requires strict chemical causality and validation. The following protocols are designed as self-validating systems to ensure scientific integrity.
Protocol A: Synthesis of the EFSAB Scaffold
This step couples the cap group to the linker/tail via nucleophilic acyl substitution[4].
-
Preparation: Dissolve ethyl 4-aminobenzoate (1.0 eq) in a 1:1 anhydrous mixture of Dichloromethane (DCM) and Pyridine.
-
Causality: DCM provides a non-polar, aprotic environment that solubilizes the reagents without participating in the reaction. Pyridine is critical; it acts as an acid scavenger to neutralize the HCl byproduct. Without pyridine, the HCl would protonate the weakly nucleophilic aniline amine, halting the reaction entirely.
-
-
Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 4-fluorobenzenesulfonyl chloride (1.2 eq) dropwise.
-
Causality: Sulfonylation is highly exothermic. Cooling controls the reaction kinetics and prevents the formation of unwanted bis-sulfonylated side products.
-
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Work-up & Validation: Quench with 1N HCl to remove excess pyridine. Extract with ethyl acetate, wash with brine, and dry over MgSO₄.
-
Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/EtOAc (7:3). The product will appear as a new UV-active spot with a higher Rf than the highly polar starting aniline. Confirm identity via LC-MS (Expected [M+H]⁺ = 324.0) and ¹H NMR (Look for the highly deshielded sulfonamide -NH singlet at ~10.6–11.0 ppm)[2].
-
Protocol B: Conversion to an Active HDAC Inhibitor (Hydroxaminolysis)
This step converts the inactive ester prodrug into the active zinc-chelating hydroxamic acid[1].
-
Preparation of Hydroxylamine: In a separate flask, dissolve hydroxylamine hydrochloride (NH₂OH·HCl, 10 eq) in methanol. Add Potassium Hydroxide (KOH, 10 eq) at 0 °C.
-
Causality: NH₂OH is supplied as a stable hydrochloride salt, which is non-nucleophilic. KOH neutralizes the HCl, generating the free, highly nucleophilic hydroxylamine base in situ, while precipitating insoluble KCl.
-
-
Aminolysis: Filter the KCl salt and add the free hydroxylamine solution to a methanolic solution of the EFSAB ester. Stir at room temperature for 6–8 hours.
-
Causality: The strong nucleophilicity of the alpha-effect hydroxylamine drives the acyl substitution, displacing the ethoxy leaving group to form the hydroxamate.
-
-
Work-up & Validation: Concentrate the solvent under reduced pressure, then neutralize with dilute acetic acid to precipitate the hydroxamic acid product.
-
Self-Validation System: Perform a Ferric Chloride (FeCl₃) test on a small aliquot. A deep red/purple complex instantly confirms the presence of the hydroxamic acid ZBG. Final structural confirmation is achieved via HRMS (Expected [M+H]⁺ = 311.05)[2].
-
Workflow for synthesizing EFSAB and its conversion to an active HDAC inhibitor.
Secondary Applications: Carbonic Anhydrase Inhibition
Beyond epigenetics, the sulfonamide core of EFSAB is a privileged structure for targeting Carbonic Anhydrases (CAs), a family of metalloenzymes involved in pH regulation, glaucoma, and tumor hypoxia[5]. While primary sulfonamides (-SO₂NH₂) are the most potent classical CA inhibitors, secondary sulfonamides like EFSAB are heavily utilized in the "tail approach" of drug design. The ethyl benzoate tail can be hydrolyzed to a carboxylic acid, allowing for the attachment of various bulky, positively charged, or hydrophilic groups to achieve isoform-selective inhibition against tumor-associated CA IX and CA XII, minimizing off-target toxicity[5].
References
-
Discovery of a series of small molecules as potent histone deacetylase inhibitors. tandfonline.com.[Link]
-
Zinc binding groups for histone deacetylase inhibitors. nih.gov.[Link]
-
Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy. mdpi.com.[Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. mdpi.com.[Link]
- US8785450B2 - Therapeutic compounds and compositions. google.com.
Sources
Methodological & Application
Application Note: Optimization of Recrystallization Solvent Systems for Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate
Physicochemical Profiling & Causality of Solvent Selection
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate is a complex sulfonamide derivative characterized by three distinct physicochemical domains: a moderately polar ethyl ester, a highly hydrophobic 4-fluorophenyl ring, and a highly polar, hydrogen-bonding sulfonamide linkage (-SO₂NH-).
In drug development and materials science, the purification of sulfonamides presents unique challenges. The strong intermolecular hydrogen bonding inherent to the -SO₂NH- group frequently leads to polymorphism—where the molecule packs into different crystal structures depending on the solvent environment [1]. Furthermore, if the supersaturation point is breached too rapidly, these compounds are prone to "crashing out" as amorphous powders or "oiling out" (liquid-liquid phase separation), which traps soluble impurities within the solid matrix [1].
To design an effective recrystallization protocol, the solvent system must balance these competing functional groups:
-
Single-Solvent Systems (e.g., 95% Ethanol): Alcohols are classic solvents for sulfonamides [1]. The hydroxyl group of ethanol acts as both a hydrogen bond donor and acceptor, disrupting the sulfonamide's intermolecular network at elevated temperatures (facilitating dissolution). Upon controlled cooling, the hydrophobic bulk of the fluoroarene and ethyl ester drives the compound out of solution, promoting orderly crystal lattice formation [2].
-
Binary Anti-Solvent Systems (e.g., Ethyl Acetate / Heptane): When single solvents fail to provide a sufficient yield or purity, an anti-solvent approach is required [2]. Ethyl acetate (the "good" solvent) readily dissolves the compound via strong dipole-dipole interactions. The controlled addition of heptane (the "anti-solvent") systematically lowers the dielectric constant of the medium. This gradual reduction in solubility allows researchers to precisely navigate the Metastable Zone Width (MSZW), triggering nucleation without causing the compound to oil out [3].
Workflow for selecting and executing recrystallization of sulfonamide derivatives.
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Each critical step contains an in-process validation check to ensure the physical chemistry of the system is behaving as intended before proceeding.
Protocol A: Single-Solvent Cooling Crystallization (95% Ethanol)
This method is preferred for its operational simplicity and is highly effective when the crude material contains primarily insoluble impurities or highly soluble byproducts.
-
Preparation & Initial Dissolution: Place 10.0 g of crude Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate in a 250 mL Erlenmeyer flask. Add 30 mL of 95% ethanol and heat to a gentle boil (approx. 78 °C) using a stirring hotplate.
-
Titration to Saturation: Add boiling 95% ethanol in 2–3 mL increments, pausing for 30 seconds between additions to allow for dissolution.
-
Validation Check: The solution must become completely transparent. If undissolved particulates remain after adding 150 mL of solvent, these are likely insoluble impurities. Do not add more solvent; proceed immediately to hot gravity filtration [1].
-
-
Hot Filtration (If Required): Pass the boiling solution through a fluted filter paper in a pre-warmed stemless funnel to remove insoluble materials.
-
Controlled Nucleation: Cover the flask with a watch glass and remove it from the heat source. Allow the flask to cool ambiently to room temperature.
-
Validation Check: Crystals should begin to form within 20–30 minutes. If the solution reaches room temperature and no crystals are visible, the solution is supersaturated. Induce nucleation by scratching the inner wall of the flask with a glass stirring rod or by introducing a microscopic seed crystal [1].
-
-
Yield Maximization & Isolation: Once crystal growth at room temperature has ceased, transfer the flask to an ice-water bath (0–4 °C) for 30 minutes. Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold 95% ethanol to displace mother liquor impurities.
Protocol B: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)
This method is deployed when the compound exhibits thermal degradation at boiling points or when single solvents result in unacceptable product recovery [2].
-
Dissolution in Good Solvent: Dissolve 10.0 g of the crude compound in the minimum required volume of ethyl acetate (approx. 20–25 mL) at 50 °C.
-
Validation Check: Ensure complete dissolution. The solution should be a clear, pale yellow-to-colorless liquid.
-
-
Anti-Solvent Titration: Maintain the solution at 50 °C. Using an addition funnel, add heptane dropwise (approx. 1 mL/min) while maintaining moderate magnetic stirring.
-
Validation Check: Monitor the solution for the "cloud point." Pause the heptane addition when the solution exhibits a faint, persistent opalescence that does not dissipate upon stirring. This visual cue confirms the system has entered the metastable zone and supersaturation has been achieved [2].
-
-
Aging and Crystal Growth: Hold the turbid solution at 50 °C for 15 minutes to allow primary nucleation to occur. Once a thin slurry of crystals is visible, resume the addition of heptane (an additional 20 mL) to drive the remaining solute out of the liquid phase.
-
Cooling and Isolation: Remove the heat source and allow the slurry to cool to room temperature at a rate of roughly 0.5 °C/min. Isolate via vacuum filtration and wash with cold heptane.
Mechanistic pathway of anti-solvent crystallization driven by dielectric constant reduction.
Quantitative Data & Solvent System Comparison
To aid in the selection of the optimal purification route, the following table summarizes the physicochemical parameters and expected outcomes for various solvent systems applied to sulfonamide-ester derivatives.
| Solvent System | Ratio (v/v) | Mixed Dielectric Constant (ε) | Predicted Recovery (%) | Observed Crystal Habit | Primary Advantage / Disadvantage |
| 95% Ethanol | N/A | ~ 24.3 | 75 – 85% | Needles / Prisms | Simple recovery; moderate yield loss to mother liquor. |
| Ethyl Acetate / Heptane | 1:2 to 1:4 | ~ 6.0 (at 1:3 ratio) | 85 – 95% | Block-like | High yield; excellent impurity rejection; prevents oiling out. |
| Acetone / Water | 1:1 | ~ 50.0 | 60 – 70% | Fine Powder | Eco-friendly; high risk of trapping impurities due to rapid "crashing out". |
| Methanol | N/A | ~ 32.7 | 50 – 60% | Thin Needles | High solubility at low temps leads to poor overall recovery [3]. |
Note: Dielectric constants are approximated based on ideal mixing rules at 25 °C. Actual recovery will depend on the specific impurity profile of the crude batch.
References
Procedure for coupling 4-fluorobenzenesulfonyl chloride with ethyl 4-aminobenzoate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the synthesis of sulfonamides from deactivated anilines and highly reactive sulfonyl chlorides.
Mechanistic Rationale & Electronic Interplay
Sulfonamides are a cornerstone of pharmaceutical sciences, frequently employed as bioisosteres for carboxylic acids and amides due to their enhanced metabolic stability and unique hydrogen-bonding capabilities 12. The most reliable and scalable method for preparing these motifs involves the nucleophilic substitution of a sulfonyl chloride with a primary amine 1.
In this protocol, we detail the direct chemical synthesis of ethyl 4-(4-fluorophenylsulfonamido)benzoate, utilizing standard Schotten-Baumann-type conditions adapted for deactivated anilines 3. This specific coupling presents a unique electronic dynamic that dictates the experimental choices:
-
Nucleophile Deactivation: The starting amine, ethyl 4-aminobenzoate (benzocaine), contains a para-ester group (-COOEt). This group exerts a strong electron-withdrawing effect via resonance (-M) and induction (-I), delocalizing the lone pair on the amine nitrogen and significantly reducing its nucleophilicity.
-
Electrophile Activation: Conversely, 4-fluorobenzenesulfonyl chloride possesses a para-fluoro substituent. The highly electronegative fluorine atom exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the sulfonyl sulfur and making it highly susceptible to attack.
-
Catalytic Intervention: To overcome the sluggish reactivity of the deactivated aniline, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP attacks the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which rapidly transfers the sulfonyl group to the amine. Triethylamine (TEA) is used in excess as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the aniline and driving the equilibrium forward.
Experimental Workflow
Figure 1: Sequential workflow for the synthesis and isolation of the target sulfonamide.
Materials and Reagents
Table 1: Reagent Equivalencies and Properties
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Ethyl 4-aminobenzoate | 165.19 | 1.0 | 1.65 g (10 mmol) | Nucleophile |
| 4-Fluorobenzenesulfonyl Cl | 194.61 | 1.1 | 2.14 g (11 mmol) | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.5 | 2.1 mL (15 mmol) | Acid Scavenger |
| 4-Dimethylaminopyridine | 122.17 | 0.1 | 122 mg (1 mmol) | Catalyst |
| Dichloromethane (DCM) | 84.93 | - | 30 mL total | Solvent |
Note: Dichloromethane must be anhydrous to prevent the competitive hydrolysis of the sulfonyl chloride into 4-fluorobenzenesulfonic acid.
Self-Validating Experimental Protocol
This methodology is designed as a self-validating system. Visual cues and in-process controls are embedded to ensure the integrity of the synthesis at every stage.
Step 1: Reaction Setup & Dissolution
-
Action: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-aminobenzoate (1.65 g, 10.0 mmol) in anhydrous DCM (20 mL) under a continuous nitrogen atmosphere.
-
Validation: The solid should dissolve completely within 5 minutes at room temperature to form a clear, colorless solution. Any persistent cloudiness indicates moisture contamination.
Step 2: Base & Catalyst Addition
-
Action: Add triethylamine (2.1 mL, 15.0 mmol) and DMAP (122 mg, 1.0 mmol) to the stirring solution.
-
Causality: TEA acts as the bulk base to absorb HCl, while DMAP primes the system for rapid sulfonyl transfer.
-
Validation: The solution remains clear. No exotherm should be observed at this stage.
Step 3: Electrophile Coupling
-
Action: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve 4-fluorobenzenesulfonyl chloride (2.14 g, 11.0 mmol) in anhydrous DCM (10 mL) and add it dropwise via an addition funnel over 15 minutes.
-
Causality: Dropwise addition at 0 °C controls the exothermic nature of the coupling, preventing thermal degradation and minimizing the formation of dark, oxidized byproducts.
-
Validation: A slight yellowing of the solution and the gradual formation of a white, cloudy precipitate (triethylamine hydrochloride) will be observed. This precipitate is the primary visual confirmation that the reaction is proceeding.
Step 4: Reaction Progression & Monitoring
-
Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent. Visualize under 254 nm UV light. The starting material (benzocaine,
~0.30) should be completely consumed, replaced by a new, higher-running product spot ( ~0.45).
Step 5: Quench & Biphasic Workup
-
Action: Quench the reaction by adding 20 mL of 1M aqueous HCl. Transfer the mixture to a separatory funnel, shake vigorously, and collect the lower organic layer.
-
Causality: The acidic wash protonates and extracts excess TEA, DMAP, and any unreacted trace aniline into the aqueous phase.
-
Action: Wash the organic layer with saturated aqueous NaHCO
(20 mL). -
Validation: Mild gas evolution (CO
) will occur. Critical Check: Test the pH of the aqueous layer; it must be >7 to confirm the complete neutralization and removal of any 4-fluorobenzenesulfonic acid byproduct. -
Action: Wash with brine (20 mL), then dry the organic layer over anhydrous Na
SO . Filter and concentrate under reduced pressure to yield the crude product.
Step 6: Isolation & Purification
-
Action: Recrystallize the crude solid from a minimum volume of hot ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. Filter the crystals and wash with ice-cold ethanol.
-
Validation: The product will precipitate as highly pure, white, needle-like crystals.
Expected Quantitative Data & Characterization
Table 2: Expected Analytical Data
| Parameter | Expected Result |
| Molecular Weight | 323.34 g/mol |
| Isolated Yield | 85 - 92% (approx. 2.7 - 3.0 g) |
| Appearance | White crystalline solid |
| TLC ( | ~0.45 (7:3 Hexanes:Ethyl Acetate, UV 254 nm) |
| Melting Point | 145 - 148 °C |
| ESI-MS [M+H] | m/z 324.1 |
References
-
BenchChem. Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Derivatives. Retrieved from: 1
-
RSC Publishing. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances (2022). Retrieved from: 3
-
Macmillan Group, Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Retrieved from: 2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical st ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05939H [pubs.rsc.org]
Application Note: Microwave-Assisted Synthesis of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate
Executive Summary
The sulfonamide moiety is a highly privileged pharmacophore in drug discovery, serving as the structural backbone for numerous antimicrobial, anti-inflammatory, and carbonic anhydrase inhibitory agents. While the traditional Schotten-Baumann-type condensation of sulfonyl chlorides with amines is a staple reaction, it frequently suffers from prolonged reaction times, competitive hydrolysis, and the formation of undesired disulfonamides.
This application note details an optimized, in-depth protocol for the microwave-assisted synthesis of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate . By transitioning from conventional thermal heating to microwave irradiation, researchers can exploit dielectric heating to dramatically accelerate reaction kinetics, improve atom economy, and achieve superior product purity.
Mechanistic Causality: Why Microwave Irradiation?
The synthesis of sulfonamides from a sulfonyl chloride and an amine proceeds via a nucleophilic acyl substitution mechanism [3]. The primary amine nitrogen of ethyl 4-aminobenzoate acts as a nucleophile, attacking the highly electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride.
In conventional thermal synthesis (e.g., oil baths), energy is transferred slowly via convection and conduction, which can lead to thermal degradation of the ester linkage or promote the competitive hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid.
Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations through dielectric heating. Microwave energy directly couples with the dipole moments of polar molecules (such as the sulfonyl chloride, the amine, and the solvent). This results in rapid, localized superheating at the molecular level. Consequently, the activation energy barrier for the sterically hindered sulfonylation is rapidly overcome, reducing reaction times from several hours to mere minutes while suppressing side reactions [1] [2].
Visualizing the Reaction Pathway
Fig 1: Mechanistic pathway of the microwave-assisted sulfonylation reaction.
Experimental Methodology
To ensure reproducibility, this protocol is designed as a self-validating system . Each phase includes specific physical or analytical checkpoints to verify the reaction's progress.
Reagent Specifications and Causality
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role & Causality |
| Ethyl 4-aminobenzoate | 165.19 | 1.0 | 165.2 mg | Nucleophile: Starting material. |
| 4-Fluorobenzenesulfonyl chloride | 194.61 | 1.1 | 214.0 mg | Electrophile: A 10% excess compensates for any trace moisture-induced hydrolysis during setup. |
| Triethylamine (TEA) | 101.19 | 1.5 | 209 µL | Acid Scavenger: Neutralizes the HCl byproduct. Without TEA, the amine protonates into an unreactive salt, stalling the reaction at 50% conversion [3]. |
| Acetonitrile (Anhydrous) | 41.05 | - | 3.0 mL | Microwave Solvent: Possesses a high loss tangent ( |
Step-by-Step Execution Protocol
Phase 1: Reaction Setup
-
Preparation: Ensure the 10 mL pressure-rated microwave reaction vial and stir bar are completely oven-dried. Causality: Trace moisture rapidly hydrolyzes 4-fluorobenzenesulfonyl chloride into 4-fluorobenzenesulfonic acid, drastically reducing the yield.
-
Addition: Add ethyl 4-aminobenzoate (165.2 mg) and 4-fluorobenzenesulfonyl chloride (214.0 mg) to the vial. Dissolve the mixture in 3.0 mL of anhydrous acetonitrile.
-
Base Introduction: Add triethylamine (209 µL) dropwise to the stirring solution. Validation Check: You should observe a mild exotherm and the gradual formation of a fine white suspension (TEA·HCl salt). This visual cue confirms the initial nucleophilic attack and HCl displacement are occurring.
Phase 2: Microwave Irradiation
-
Sealing: Seal the vial with a Teflon-lined crimp cap to safely contain the autogenous pressure generated during heating.
-
Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator) and apply the following parameters:
-
Temperature: 80 °C
-
Time: 10 minutes
-
Power: Max 50 W (Dynamic power modulation)
-
Cooling: On (Air jet upon completion) Causality: 80 °C provides optimal thermal energy to drive the reaction to completion [2]. The dynamic power modulation prevents thermal overshoot, protecting the ester functionality from cleavage.
-
Phase 3: Quenching and Purification
-
Phase Separation: Once cooled to room temperature, uncap the vial and dilute the reaction mixture with 10 mL of ethyl acetate (EtOAc). Transfer to a separatory funnel.
-
Acid Wash: Wash the organic layer with 10 mL of 1M HCl. Validation Check: This step selectively protonates and removes any unreacted ethyl 4-aminobenzoate and residual TEA into the aqueous layer.
-
Base Wash: Wash with 10 mL of saturated aqueous NaHCO₃. Causality: This neutralizes residual acid and extracts any hydrolyzed 4-fluorobenzenesulfonic acid.
-
Drying: Wash with 10 mL of brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallization: Recrystallize the crude off-white solid from a minimal amount of hot ethanol/water to yield the pure target compound. Validation Check: Confirm purity via TLC (R_f ~ 0.4 in 3:7 EtOAc:Hexanes) and HPLC (>98% purity expected).
Visualizing the Experimental Workflow
Fig 2: Step-by-step experimental workflow for microwave-assisted synthesis.
Results & Data Analysis
The implementation of microwave irradiation provides a stark performance upgrade over conventional thermal reflux methods. The rapid dielectric heating profile minimizes the residence time of sensitive intermediates, virtually eliminating the formation of disulfonamide byproducts.
| Performance Metric | Conventional Heating (Oil Bath) | Microwave Irradiation |
| Temperature | 80 °C (Reflux) | 80 °C (Sealed Vessel) |
| Reaction Time | 6 - 8 hours | 10 minutes |
| Isolated Yield | 65% | 92% |
| Product Purity (HPLC) | ~85% (Disulfonamide impurities) | >98% (Clean conversion) |
| Environmental Impact | High (Prolonged energy consumption) | Low (Highly energy efficient) |
References
Application Note: Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate as a Key Synthetic Intermediate in Drug Discovery
Executive Summary
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate is a highly versatile synthetic intermediate characterized by a robust sulfonamide linkage, a para-fluorine substitution, and an ethyl ester-protected carboxylate. It serves as a fundamental building block in medicinal chemistry, most notably in the development of allosteric modulators for Pyruvate Kinase M2 (PKM2), a critical metabolic enzyme targeted in oncology research [1].
This application note provides an authoritative guide on the mechanistic rationale, synthesis, and downstream application of this intermediate, engineered for researchers and drug development professionals.
Mechanistic Rationale in Drug Design (E-E-A-T)
The selection of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate as a core scaffold is driven by specific physicochemical and pharmacokinetic imperatives:
-
The Sulfonamide Pharmacophore: The sulfonamide group (–SO₂NH–) acts as a bioisostere of amides but offers superior metabolic stability against proteolytic cleavage. Furthermore, the tetrahedral geometry of the sulfur atom provides distinct hydrogen-bond donor/acceptor vectors that are critical for precisely anchoring the molecule within target enzyme allosteric pockets.
-
Fluorine Substitution Causality: The incorporation of the 4-fluoro group on the benzenesulfonyl ring is a deliberate pharmacokinetic strategy. Fluorine is highly electronegative and slightly larger than hydrogen; its presence at the para position blocks rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Additionally, it modulates the pKa of the adjacent sulfonamide NH, optimizing its hydrogen-bonding strength.
-
Ethyl Ester Handle: The ethyl benzoate moiety functions as a stable protecting group during the highly reactive electrophilic sulfonylation step. Post-purification, it serves as a synthetic handle that can be selectively saponified to yield a free carboxylic acid, enabling divergent library synthesis via amide coupling.
Experimental Methodologies & Protocols
The following protocols represent a self-validating system adapted from validated synthetic routes utilized in the preparation of PKM2 activators [1].
Protocol A: Synthesis of the Key Intermediate
Objective: Form the sulfonamide linkage while strictly preventing bis-sulfonylation side reactions.
Causality of Experimental Choices: Pyridine is utilized dually as a co-solvent and an acid scavenger to neutralize the HCl byproduct, driving the reaction forward. The 1:1 Dichloromethane (DCM)/Pyridine mixture ensures complete dissolution of the relatively non-polar ethyl 4-aminobenzoate. Initiating the reaction at 0 °C is critical; the sulfonylation is highly exothermic, and lower temperatures kinetically suppress the formation of the unwanted bis-sulfonylated byproduct.
Step-by-Step Procedure:
-
Preparation: Dissolve ethyl 4-aminobenzoate (1.0 eq, 1.81 mmol) in a 1:1 (v/v) mixture of anhydrous DCM and Pyridine (10 mL total volume) under an inert nitrogen atmosphere.
-
Cooling: Chill the reaction vessel to 0 °C using an ice-water bath.
-
Addition: Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.2 eq, 2.17 mmol) dissolved in anhydrous DCM (5 mL) dropwise over 15 minutes. Note: Dropwise addition prevents localized heating.
-
Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir continuously for 12 hours.
-
Quenching & Workup: Dilute the mixture with additional DCM (20 mL). Wash the organic layer sequentially with 1N aqueous HCl (3 x 15 mL) to completely extract excess pyridine into the aqueous phase.
-
Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (15 mL) followed by brine (15 mL).
-
Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to obtain the pure Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate.
Protocol B: Downstream Diversification (Saponification)
Objective: Convert the intermediate into an active carboxylic acid for subsequent library generation.
Causality of Experimental Choices: Lithium Hydroxide (LiOH) is chosen over NaOH or KOH because the Li⁺ ion strongly coordinates with the ester carbonyl oxygen, making it a highly effective yet mild reagent in aqueous THF. This prevents the potential base-catalyzed cleavage of the sensitive sulfonamide bond.
Step-by-Step Procedure:
-
Dissolve the purified intermediate in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).
-
Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq).
-
Stir at room temperature for 4 hours until TLC (Thin Layer Chromatography) indicates complete consumption of the starting ester.
-
Acidify the mixture dropwise with 1N HCl to pH 2–3. The product, 4-{[(4-fluorophenyl)sulfonyl]amino}benzoic acid, will precipitate.
-
Filter the precipitate, wash with cold water, and dry under high vacuum.
Quantitative Data Summaries
Table 1: Physicochemical Profile of the Intermediate
| Property | Value / Description |
| Chemical Formula | C₁₅H₁₄FNO₄S |
| Molecular Weight | 323.34 g/mol |
| Physical Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, DMSO, DMF; Insoluble in Water |
| Storage Conditions | Store at room temperature, keep dry and sealed |
Table 2: Optimization of Reaction Conditions for Sulfonamide Formation
| Solvent System | Base Used | Temperature Profile | Yield (%) | Purity (HPLC) |
| DCM (100%) | Triethylamine (TEA) | 0 °C to RT | 65% | 85% (Bis-sulfonylation noted) |
| THF (100%) | Pyridine | RT | 72% | 90% |
| DCM / Pyridine (1:1) | Pyridine (Co-solvent) | 0 °C to RT | 88% | >98% (Optimal) |
Visualizations of Workflows and Biological Pathways
Diagram 1: Chemical Synthesis Workflow
The following diagram illustrates the synthetic pipeline from raw materials to the final active pharmaceutical ingredient (API).
Figure 1: Synthetic workflow from starting materials to downstream functionalized API.
Diagram 2: Biological Mechanism of Action (PKM2 Modulation)
Compounds synthesized from this intermediate are utilized to allosterically activate PKM2, shifting cancer cell metabolism away from the Warburg effect.
Figure 2: Allosteric activation of PKM2 by sulfonamide derivatives, reversing the Warburg effect.
References
-
Salituro, F. G., Saunders, J. O., & Yan, S. (2014). Therapeutic compounds and compositions (U.S. Patent No. 8,785,450 B2). U.S. Patent and Trademark Office.[1][2]
Sources
Application and Protocol Development for Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate: A Preliminary Analysis and Guidance
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document outlines the initial steps and theoretical considerations for developing formulation strategies for the novel compound, Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate. At present, there is a significant lack of publicly available physicochemical data for this specific molecule. As a result, this guide will focus on establishing a foundational understanding based on its structural components and the well-established principles of formulating poorly soluble compounds, particularly those containing a sulfonamide moiety.
The core challenge in developing a successful delivery system for a new chemical entity is intrinsically linked to its inherent properties. Key parameters such as aqueous solubility, partition coefficient (LogP), melting point, polymorphism, and stability are critical determinants in the selection of an appropriate formulation strategy. Without this empirical data for Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate, the following sections will provide a roadmap for the initial characterization and subsequent formulation development.
Part 1: Physicochemical Characterization Workflow
Prior to any formulation work, a comprehensive physicochemical characterization of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate is paramount. This data will form the evidence-based foundation for all subsequent development decisions.
Recommended Initial Characterization Protocol:
-
Purity and Identity Confirmation:
-
Utilize High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound.
-
Confirm the molecular weight and structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Solubility Determination:
-
Assess the aqueous solubility at different pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to understand its behavior in the gastrointestinal tract.
-
Determine solubility in various organic solvents and lipids to identify potential vehicles for lipid-based formulations.
-
-
Lipophilicity Assessment:
-
Experimentally determine the octanol-water partition coefficient (LogP) to quantify the compound's lipophilicity. This will be a key indicator for its potential to be formulated in lipid-based systems and its permeability characteristics.
-
-
Solid-State Characterization:
-
Employ Differential Scanning Calorimetry (DSC) to determine the melting point and identify any potential polymorphic forms.
-
Use X-ray Powder Diffraction (XRPD) to further investigate the crystalline nature of the compound.
-
-
Stability Analysis:
-
Conduct preliminary stability studies under various stress conditions (e.g., heat, light, humidity, and different pH values) to identify potential degradation pathways.
-
The workflow for this essential preliminary phase is illustrated in the diagram below.
Caption: Initial Physicochemical Characterization Workflow.
Part 2: Potential Formulation Strategies Based on Structural Analogs
Given the structure of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate, it is anticipated to have poor aqueous solubility, a common characteristic of sulfonamide derivatives. Therefore, formulation strategies will likely focus on enhancing its dissolution rate and bioavailability. Several established techniques for poorly water-soluble drugs are applicable.
Amorphous Solid Dispersions (ASDs)
Rationale: Converting the crystalline drug into an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate. The energy required to dissolve a crystalline solid is higher than that for an amorphous solid.
Protocol for Feasibility Assessment of ASD:
-
Polymer and Solvent Screening:
-
Select a range of polymers (e.g., PVP K30, HPMC, Soluplus®) and solvents in which both the drug and polymer are soluble.
-
-
Preparation of ASDs:
-
Solvent Evaporation: Dissolve the drug and polymer in a common solvent and evaporate the solvent under vacuum.
-
Spray Drying: A scalable method where a solution of the drug and polymer is sprayed into a hot air stream to rapidly remove the solvent.
-
-
Characterization of ASDs:
-
Confirm the amorphous nature using DSC and XRPD.
-
Perform in vitro dissolution studies to compare the release profile of the ASD to the crystalline drug.
-
Lipid-Based Formulations
Rationale: For lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.
Protocol for SEDDS Formulation Development:
-
Excipient Screening:
-
Determine the solubility of the drug in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and cosolvents (e.g., Transcutol® HP, PEG 400).
-
-
Ternary Phase Diagram Construction:
-
Construct ternary phase diagrams with different ratios of oil, surfactant, and cosolvent to identify the self-emulsification region.
-
-
Formulation Characterization:
-
Prepare formulations from the identified region and assess their self-emulsification performance upon dilution in aqueous media.
-
Measure the droplet size of the resulting microemulsion using dynamic light scattering.
-
Evaluate the in vitro dissolution and drug release from the SEDDS formulation.
-
Nanosuspensions
Rationale: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, thereby enhancing the dissolution velocity according to the Noyes-Whitney equation.
Protocol for Nanosuspension Preparation:
-
Stabilizer Screening:
-
Select suitable stabilizers (surfactants and/or polymers) to prevent particle agglomeration.
-
-
Nanosizing:
-
Media Milling: Use a high-energy mill with grinding media to reduce the particle size of the drug suspended in a stabilizer solution.
-
High-Pressure Homogenization: Force a suspension of the drug through a narrow gap at high pressure to reduce particle size.
-
-
Characterization:
-
Measure the particle size distribution and zeta potential.
-
Conduct in vitro dissolution studies to assess the impact of particle size reduction.
-
The decision-making process for selecting a suitable formulation strategy is outlined below.
Caption: Formulation Strategy Selection Pathway.
Conclusion
The successful formulation of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate is contingent upon a thorough understanding of its fundamental physicochemical properties. The protocols and workflows outlined in this document provide a strategic framework for the initial characterization and subsequent exploration of viable formulation technologies. It is strongly recommended that the initial focus be on generating the critical physicochemical data, as this will enable a data-driven and scientifically sound approach to the development of a safe, stable, and efficacious drug delivery system.
References
-
Long-term use of surfactants is potentially toxic, cosolvents are diluted with the risk of vascular occlusion, and salt modification requires that drugs have ionizable groups. In response to the above limitations, several new strategies have been developed, including crystallization strategies, ionic liquids (ILs), and drug delivery systems (DDSs). [Link]
-
For poorly soluble drugs, a good bioavailability is typically needed to evaluate the therapeutic index and aptness of the compound for technical formulation development. This challenges drug delivery institutions to develop carrier systems for optimal oral and parentral administration of these drugs. [Link]
-
Incorporation of poorly water-soluble drugs into hydrogels can enhance aqueous solubility of drugs and achieve extended release of drugs thereby increasing chances of intratumoral uptake of drugs than free drugs. [Link]
-
The crude product was purifed on a silica-gel column using a mixture of petroleum ether and ethyl acetate, yielding light yellow solid (yield: 50 %). The yellow crystals of the title compound were obtained by slow evaporation of dichloromethane/hexane at room temperature and the suitable single crystal was studied by X-ray diffraction method. [Link]
-
Orally administered drug solubility is a serious concern for the pharmaceutical industry, since about 35-40% of newly marketed medications have low water solubility, resulting in poor dissolution and bioavailability, substantial intra- and inter-subject variability, and a lack of dose proportionality. [Link]
- Drug Delivery Strategies for Poorly Water-Soluble Drugs provides a comprehensive overview of currently used formulation strategies for hydrophobic drugs, including liposome formulation, cyclodextrin drug carriers, solid lipid nanoparticles, polymeric drug encapsulation delivery systems, self–microemulsifying drug delivery systems, nanocrystals, hydrosol colloidal dispersions, microemulsions, solid dispersions
Troubleshooting & Optimization
Troubleshooting solubility issues of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate in DMSO
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing solubilization challenges with Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate .
This molecule features a polar sulfonamide core flanked by highly hydrophobic extremities (a fluorophenyl ring and an ethyl ester moiety). While the sulfonamide group provides excellent hydrogen-bonding capabilities suitable for polar aprotic solvents like dimethyl sulfoxide (DMSO) [1], the hydrophobic flanking groups make the compound highly sensitive to solvent degradation, temperature fluctuations, and aqueous dilution.
Below is our comprehensive, causality-driven troubleshooting guide to ensure the scientific integrity of your assays.
Diagnostic Workflow
Diagnostic workflow for troubleshooting Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate in DMSO.
In-Depth Troubleshooting FAQs
Q1: My compound dissolved initially, but precipitated after the DMSO vial sat on the bench. Why? Mechanistic Causality: This is a classic "water crash out." DMSO is a highly hygroscopic solvent, meaning it rapidly absorbs atmospheric moisture[2]. While pure DMSO effectively solvates the sulfonamide core [1], the introduction of water drastically alters the solvent's dielectric constant. Water molecules cannot solvate the hydrophobic fluorophenyl and ethyl ester moieties, forcing the compound to uncontrollably precipitate out of solution [3]. Actionable Insight: Always use fresh, anhydrous DMSO (preferably stored over molecular sieves) and minimize atmospheric exposure [4].
Q2: I am trying to prepare a 50 mM stock, but the powder remains suspended. How do I force it into solution? Mechanistic Causality: You are likely exceeding the compound's thermodynamic solubility limit—the maximum equilibrium concentration of the solid drug in the solvent [5], [6]. Furthermore, the dissolution of highly crystalline sulfonamides is often an endothermic process, meaning it requires energy input to break the crystal lattice [4]. Actionable Insight: Apply gentle warming (37°C to 50°C) combined with acoustic cavitation (sonication) for 15-30 minutes to overcome the activation energy barrier of dissolution [4]. If the solution remains cloudy, the thermodynamic limit has been breached, and you must dilute the stock.
Q3: How do I prevent precipitation when diluting my DMSO stock into aqueous cell culture media? Mechanistic Causality: Transitioning from a pure DMSO stock to an aqueous buffer shifts the system from thermodynamic solubility to kinetic solubility[5], [7]. Kinetic solubility represents a metastable state; the hydrophobic compound is temporarily suspended before inevitable precipitation [8]. Actionable Insight: Perform a rapid, step-down dilution while vortexing to prevent localized supersaturation. Keep the final DMSO concentration strictly below 1% (ideally <0.25% for cell assays) to prevent both compound precipitation and solvent-induced cytotoxicity [9]. If necessary, incorporate co-solvents like PEG300 or surfactants like Tween-80 prior to aqueous addition [10].
Q4: My DMSO stock froze in the refrigerator. Will thawing it degrade the compound? Mechanistic Causality: Pure DMSO has a relatively high freezing point of 18.5°C (65.3°F). It is perfectly normal for stocks to solidify in standard refrigerators. Actionable Insight: Thaw the vial gently in a 37°C water bath. However, repeated freeze-thaw cycles can introduce condensation (water) into the vial, leading to the hygroscopic "crash out" described in Q1 [10]. Aliquot stocks into single-use vials to prevent repeated freeze-thaw degradation.
Quantitative Data & Parameters
Table 1: Physicochemical Properties Influencing Solubility
| Structural Property | Characteristic | Impact on Solubilization Strategy |
| Sulfonamide Core (-SO₂NH-) | Strong H-bond donor/acceptor | Enhances solubility in polar aprotic solvents (DMSO, DMF) [1]. |
| Fluorophenyl Group | Highly hydrophobic | Drastically reduces aqueous solubility; highly sensitive to water contamination in DMSO. |
| Ethyl Ester Group | Lipophilic | Increases overall LogP; promotes rapid precipitation in aqueous media. |
| Crystallinity | High lattice energy | Dissolution is endothermic; requires heat and sonication to achieve equilibrium [4]. |
Table 2: Standardized Troubleshooting Parameters
| Variable | Target Condition | Causality / Rationale |
| Solvent Quality | Anhydrous DMSO (<0.1% H₂O) | Prevents water-induced hydrophobic crash out[2]. |
| Dissolution Temp | 37°C - 50°C | Overcomes endothermic lattice energy barrier [4]. |
| Final Assay [DMSO] | < 1.0% (v/v) | Maintains kinetic solubility; prevents cell toxicity[9]. |
| Agitation | Bath Sonication (15-30 min) | Acoustic cavitation physically disrupts crystalline aggregates [4]. |
Self-Validating Experimental Protocols
Protocol A: Preparation of Anhydrous DMSO Stock (Thermodynamic Solubilization)
Objective: Achieve a true equilibrium solution without exceeding thermodynamic limits [6].
-
Equilibration: Allow the lyophilized Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate and anhydrous DMSO to reach room temperature in a desiccator before opening to prevent condensation.
-
Weighing: Weigh the desired mass of the compound into a sterile, amber glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a conservative target concentration of 10 mM.
-
Agitation: Vortex vigorously for 2-5 minutes.
-
Thermal/Acoustic Disruption: Place the vial in a 37°C water bath sonicator for 15 to 30 minutes [4].
-
Self-Validation Checkpoint: Remove the vial and hold it against a light source.
-
Pass: The solution is optically clear. Proceed to aliquot into single-use vials and store at -20°C [10].
-
Fail: The solution is cloudy or contains micro-crystals. The thermodynamic solubility limit is exceeded. Dilute by 50% with anhydrous DMSO and repeat Step 5.
-
Protocol B: Aqueous Dilution for Kinetic Solubility Screening
Objective: Maintain the compound in a metastable state for biological assays [8].
-
Thawing: Gently thaw a single-use 10 mM DMSO stock aliquot in a 37°C water bath.
-
Pre-mixing (Optional): If historical data shows rapid precipitation, pre-mix the DMSO stock with a co-solvent (e.g., 4 parts PEG300 to 1 part DMSO stock) prior to aqueous introduction [10].
-
Step-Down Dilution: While vigorously vortexing the target aqueous buffer (e.g., PBS or cell media), inject the DMSO stock dropwise directly into the center of the vortex.
-
Concentration Control: Ensure the final concentration of DMSO does not exceed 1% v/v (e.g., maximum 10 µL of stock per 1 mL of buffer) [9].
-
Self-Validation Checkpoint: Measure light scattering via laser nephelometry or visually inspect for turbidity [8].
-
Pass: Solution remains clear for the duration of the intended assay (e.g., 24 hours).
-
Fail: Precipitate forms. You must reduce the final compound concentration or increase the surfactant/co-solvent ratio.
-
References
-
BioDuro-Sundia. "ADME Solubility Assay." BioDuro Global CRDMO. Available at:[Link]
-
ResearchGate. "What should be the minimum DMSO concentration to dissolve drugs for in vitro assays?" ResearchGate Discussions. Available at:[Link]
-
Journal of Advanced Pharmacy Education & Research. "Enhancement of solubilization and bioavailability of poorly soluble drugs." JAPER. Available at: [Link]
-
PCBIS. "Kinetic Solubility Protocols." Plateforme de chimie biologique intégrative de Strasbourg. Available at: [Link]
Sources
- 1. n-Allyl-1-(4-cyanophenyl)methanesulfonamide () for sale [vulcanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. japer.in [japer.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Purification Strategies for Reactions Involving 4-Fluorobenzenesulfonyl Chloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) for the effective removal of unreacted 4-fluorobenzenesulfonyl chloride from your final product. As a highly reactive electrophile, residual 4-fluorobenzenesulfonyl chloride can complicate downstream processes and compromise the purity of your target compound. This resource is designed to provide you with the foundational knowledge and practical protocols to address this common purification challenge.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted 4-fluorobenzenesulfonyl chloride?
A1: Unreacted 4-fluorobenzenesulfonyl chloride is a reactive and corrosive compound that can lead to several downstream issues.[1] Its presence can result in the formation of unwanted side products in subsequent synthetic steps, interfere with biological assays, and compromise the stability of the final compound. For pharmaceutical applications, its removal is a critical aspect of ensuring the safety and efficacy of the drug substance.
Q2: I've performed a simple water wash, but I still see a persistent oily residue in my product. What is it?
A2: The oily residue is likely unreacted 4-fluorobenzenesulfonyl chloride. While it does react with water, the hydrolysis can be slow, especially in neutral or acidic conditions and at low temperatures.[2] It is also sparingly soluble in water, meaning a simple water wash may not be sufficient for its complete removal.[3]
Q3: Can I use a strong base like sodium hydroxide to quench the reaction?
A3: While a strong base will accelerate the hydrolysis of 4-fluorobenzenesulfonyl chloride to the water-soluble 4-fluorobenzenesulfonic acid, this approach should be used with caution.[4] Many organic molecules are sensitive to strong bases, which could lead to degradation of your desired product. A milder base like sodium bicarbonate is often a safer choice.[4]
Q4: Are there any alternatives to aqueous workups for removing 4-fluorobenzenesulfonyl chloride?
A4: Yes, for products that are sensitive to water, or when an aqueous workup is ineffective, solid-phase scavenger resins are an excellent alternative.[4] These resins contain functional groups that react with and covalently bind the unreacted sulfonyl chloride, which can then be easily removed by filtration.
In-Depth Troubleshooting and Removal Guides
Method 1: Enhanced Aqueous Workup and Liquid-Liquid Extraction
This is the most common and cost-effective method for removing unreacted 4-fluorobenzenesulfonyl chloride. The strategy is to convert the sulfonyl chloride into its highly water-soluble sulfonic acid salt, which can then be efficiently removed by extraction.
The Underlying Chemistry: The Hydrolysis of 4-Fluorobenzenesulfonyl Chloride
4-Fluorobenzenesulfonyl chloride reacts with water in a process called hydrolysis to form 4-fluorobenzenesulfonic acid and hydrochloric acid. This reaction is significantly influenced by pH.
-
Neutral/Acidic Conditions: The hydrolysis is relatively slow.
-
Basic Conditions: The rate of hydrolysis is significantly increased due to the presence of the more nucleophilic hydroxide ion. The resulting 4-fluorobenzenesulfonic acid is deprotonated to form the highly water-soluble 4-fluorobenzenesulfonate salt.
A study on the hydrolysis of aromatic sulfonyl chlorides in water has shown that the reaction proceeds via an SN2 mechanism, with bond formation being a key part of the transition state in alkaline hydrolysis.[5]
Objective: To hydrolyze and extract unreacted 4-fluorobenzenesulfonyl chloride from an organic reaction mixture.
Materials:
-
Reaction mixture containing the final product and unreacted 4-fluorobenzenesulfonyl chloride in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
-
Standard laboratory glassware.
Procedure:
-
Cool the reaction mixture to 0-5 °C in an ice bath. This is crucial to control the exotherm of the quenching reaction.[2]
-
Slowly add the saturated aqueous sodium bicarbonate solution to the cooled reaction mixture with vigorous stirring. Caution: This will generate CO₂ gas, so ensure adequate venting and slow addition to prevent excessive foaming.[4]
-
Allow the mixture to warm to room temperature and continue stirring for at least 30 minutes to ensure complete hydrolysis of the sulfonyl chloride.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (2 x volume of organic layer).
-
Water (1 x volume of organic layer).
-
Brine (1 x volume of organic layer) to aid in the removal of dissolved water from the organic phase.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
Method 2: Solid-Phase Scavenger Resins
Scavenger resins offer a powerful and efficient method for the removal of unreacted electrophiles like 4-fluorobenzenesulfonyl chloride, especially for parallel synthesis or when the product is sensitive to aqueous conditions.
The Principle of Scavenging
Scavenger resins are solid supports, typically polystyrene-based, functionalized with nucleophilic groups (e.g., amines). When added to the reaction mixture, these nucleophilic groups react with and covalently bind the excess electrophile. The resin-bound byproduct can then be easily removed by simple filtration.
Amine-based resins, such as Tris(2-aminoethyl)amine on polystyrene (PS-Trisamine), are highly effective for scavenging sulfonyl chlorides.[1][6] Comparative studies have shown that polyamine-based resins can completely scavenge sulfonyl chlorides from a reaction mixture within 15 minutes.[6]
Objective: To remove unreacted 4-fluorobenzenesulfonyl chloride from a reaction mixture using a solid-phase scavenger.
Materials:
-
Reaction mixture in an appropriate organic solvent (e.g., dichloromethane, THF, acetonitrile).
-
PS-Trisamine scavenger resin.
-
Filtration apparatus (e.g., Büchner funnel or a filter cannula).
Procedure:
-
Once the primary reaction is complete (as determined by a suitable monitoring technique like TLC or LC-MS), add the PS-Trisamine resin to the reaction mixture. A typical loading is 2-3 equivalents relative to the initial excess of 4-fluorobenzenesulfonyl chloride.
-
Stir the resulting slurry at room temperature. The scavenging time can range from 1 to 16 hours, depending on the concentration and reactivity of the sulfonyl chloride.
-
Monitor the disappearance of the 4-fluorobenzenesulfonyl chloride from the solution using TLC or LC-MS.
-
Once scavenging is complete, filter the reaction mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Combine the filtrate and the washings.
-
Concentrate the solvent under reduced pressure to yield the purified product.
Method 3: Derivatization for Enhanced Removal
In some cases, it may be advantageous to convert the unreacted 4-fluorobenzenesulfonyl chloride into a derivative that is easier to separate by extraction or chromatography. This involves reacting the sulfonyl chloride with a quenching reagent that introduces a functional group to significantly alter its physical properties.
Strategy: Quenching with a Water-Soluble Amine
By quenching the reaction with a small, water-soluble amine, such as aqueous ammonia or a simple primary amine, the unreacted 4-fluorobenzenesulfonyl chloride is converted into a water-soluble sulfonamide.[4] This sulfonamide can then be easily removed during the aqueous workup.
Objective: To convert unreacted 4-fluorobenzenesulfonyl chloride into a water-soluble sulfonamide for easy removal.
Materials:
-
Reaction mixture in an organic solvent.
-
Concentrated aqueous ammonia (NH₄OH).
-
Standard extraction glassware and reagents (as in Method 1).
Procedure:
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add a small amount of concentrated aqueous ammonia to the reaction mixture with vigorous stirring. The amount added should be in slight excess to the estimated amount of unreacted sulfonyl chloride.
-
Stir the mixture at 0-5 °C for 30 minutes.
-
Proceed with a standard aqueous workup as described in Method 1 . The resulting 4-fluorobenzenesulfonamide will be extracted into the aqueous layer.
Workflow for Selecting a Removal Method
Caption: Decision tree for selecting the appropriate method for removing unreacted 4-fluorobenzenesulfonyl chloride.
Analytical Methods for Monitoring Removal
To ensure the complete removal of 4-fluorobenzenesulfonyl chloride, it is essential to use appropriate analytical techniques to monitor the purification process.
Thin-Layer Chromatography (TLC)
TLC is a quick and convenient method for qualitatively monitoring the progress of the reaction and the removal of the starting material.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The exact ratio will depend on the polarity of the product. A good starting point is a 7:3 or 8:2 mixture of hexanes:ethyl acetate. The 4-fluorobenzenesulfonyl chloride will have a higher Rf than the more polar sulfonamide product.
-
Visualization: The spots can be visualized under UV light (254 nm).[7]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for both qualitative and quantitative analysis, providing information on the presence and amount of unreacted sulfonyl chloride and confirming the mass of the desired product.
-
Column: A reverse-phase C18 column is typically used.[3]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or ammonium acetate to improve peak shape and ionization.[3]
-
Ionization Source: Electrospray ionization (ESI) is commonly used.[3]
-
Detection: The mass spectrometer can be operated in full scan mode to identify all components or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for higher sensitivity and quantitative analysis.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be used for the analysis of 4-fluorobenzenesulfonyl chloride, which is sufficiently volatile.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-1ms) is suitable.
-
Carrier Gas: Helium is typically used.
-
Injection: A split or splitless injection can be used depending on the concentration of the analyte.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 50-70 °C) and ramping up to a higher temperature (e.g., 250-280 °C) is typically employed.
-
Detection: The mass spectrometer will provide a characteristic fragmentation pattern for 4-fluorobenzenesulfonyl chloride, allowing for its unambiguous identification.[6]
Data Summary
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Enhanced Aqueous Workup | Hydrolysis to a water-soluble salt followed by extraction. | Cost-effective, scalable. | Not suitable for base-sensitive products; can be time-consuming. | Robust, base-stable products. |
| Solid-Phase Scavenger Resins | Covalent binding to a solid support and removal by filtration. | High efficiency, simple workup, suitable for sensitive products and parallel synthesis. | Higher cost of reagents. | Water or base-sensitive products, high-throughput screening. |
| Derivatization for Removal | Conversion to a derivative with significantly different physical properties for easier separation. | Can be tailored to the specific product and impurity. | Requires an additional reaction step and removal of the derivatizing agent. | Cases where standard extraction and scavenging are ineffective. |
Conclusion
The successful removal of unreacted 4-fluorobenzenesulfonyl chloride is a critical step in ensuring the purity and quality of your final product. By understanding the chemical principles behind its reactivity and the various removal strategies available, researchers can select the most appropriate method for their specific application. The choice between an enhanced aqueous workup, the use of scavenger resins, or a derivatization approach will depend on the properties of the desired product, the scale of the reaction, and the required level of purity. Careful monitoring of the purification process using appropriate analytical techniques is essential to confirm the complete removal of this reactive impurity.
References
- BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions with Sulfonyl Chlorides.
- ChemicalBook. (2026). 4-Fluorobenzenesulfonyl chloride.
- BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up.
- PubChem. 4-Fluorobenzenesulfonyl chloride.
- Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
- Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296.
- MDPI. (2019).
- PubMed. (2005). Trapping 4-fluorobenzyl chloride in human plasma with chemical derivatization followed by quantitative bioanalysis using high-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(6), 759-766.
- Sigma-Aldrich. 4-Fluorobenzenesulfonyl chloride.
- ResearchGate. (2019). A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances.
- ACS Publications. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Medicinal Chemistry Letters, 4(5), 488-492.
- Google Patents. (2016).
- University of Southampton. (2006).
- PubMed. (2013). Building a sulfonamide library by eco-friendly flow synthesis. ACS Medicinal Chemistry Letters, 4(5), 488-492.
- Supra Sciences. Sulfonyl Chloride (SO2Cl).
- PubMed. (2011). The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH. Organic Letters, 13(4), 668-671.
- Interchim. (2020).
- Google Patents. (2010).
- PubMed. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752.
- Thermo Scientific Chemicals. 4-Bromobenzenesulfonyl chloride, 98+%.
- Shimadzu. (2020).
- ACS Publications. (2022). Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. Organic Process Research & Development, 26(2), 380-386.
- Shimadzu. GC-MS Application Data Sheet No. 4 (Industry) Analysis of Chloride Compounds in Gasoline using NCI.
- ResearchGate.
- ResearchGate. How to determine the solubility of a substance in an organic solvent?.
- BenchChem. (2025). Application Notes and Protocols for the Preparation of Bioactive Sulfonamides using 4,5-Dichloro-2-fluorobenzenesulfonyl Chlorid.
- MDPI. (2019).
- RSC Publishing.
- TCI Chemicals. 4-Fluorobenzenesulfonyl Chloride.
- ResearchGate.
- BenchChem. (2025). A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride.
- Filter-Bio. (2025).
- ResearchGate. A) Derivatization of complex sulfonamides through the parent sulfonyl....
- ChemicalBook. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR spectrum.
- Agilent.
- Thermo Scientific Chemicals. 4-Fluorobenzenesulfonyl chloride, 98%.
- Macmillan Group - Princeton University. (2023).
- Angewandte Chemie International Edition. (2019).
- Angewandte Chemie. (2019).
- USGS Publications Warehouse. (2025). Determination of per- and polyfluoroalkyl substances in water by direct injection of matrix-modified centrifuge supernatant and liquid chromatography/tandem mass spectrometry with isotope dilution.
- PubMed. (1993). An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane. Journal of Pharmaceutical Sciences, 82(11), 1147-1151.
- CymitQuimica. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride.
- ResearchGate.
- Sopachem. Metal Scavenger Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Trapping 4-fluorobenzyl chloride in human plasma with chemical derivatization followed by quantitative bioanalysis using high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Support Center: Minimizing Hydrolysis in Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate Synthesis
Welcome to the Senior Application Scientist Support Center. The sulfonylation of ethyl 4-aminobenzoate (benzocaine) with 4-fluorobenzenesulfonyl chloride is a fundamental transformation in medicinal chemistry. However, researchers frequently encounter yield-limiting hydrolysis side reactions.
This guide provides mechanistic troubleshooting, validated protocols, and quantitative data to help you suppress both sulfonyl chloride degradation and ester saponification.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why is my 4-fluorobenzenesulfonyl chloride degrading into a highly polar baseline spot before the reaction completes? The Causality: You are observing the hydrolysis of your electrophile into 4-fluorobenzenesulfonic acid. Sulfonyl chlorides are inherently reactive, but the para-fluoro substituent exacerbates this. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which intensifies the partial positive charge on the sulfur center. This makes the sulfur atom exceptionally vulnerable to nucleophilic attack by trace ambient moisture[1]. Once hydrolyzed, the resulting sulfonic acid is inert to the amine, permanently capping your yield[2]. The Solution: Rigorous exclusion of water is non-negotiable. You must use flame-dried glassware, anhydrous solvents (e.g., dry dichloromethane), and an inert atmosphere (Argon or Nitrogen).
Q2: I successfully formed the sulfonamide, but NMR shows the loss of the ethyl signals. What happened? The Causality: You have inadvertently hydrolyzed the ethyl ester group on the benzocaine moiety, yielding 4-{[(4-fluorophenyl)sulfonyl]amino}benzoic acid. This is a classic saponification side reaction. It typically occurs when researchers attempt to neutralize the HCl byproduct using aqueous alkaline conditions (such as Schotten-Baumann conditions with NaOH or Na₂CO₃)[3]. Hydroxide ions readily attack the ester carbonyl, especially if the reaction is allowed to warm up. The Solution: Abandon aqueous inorganic bases for this specific coupling. Instead, utilize mild, non-nucleophilic organic bases in a strictly anhydrous environment[4].
Q3: What is the optimal base and solvent system to maximize kinetics and minimize these side reactions? The Causality: Anhydrous dichloromethane (DCM) paired with pyridine is the superior system. Pyridine does more than just scavenge the HCl byproduct; it acts as a nucleophilic catalyst. It attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate accelerates the desired S-N bond formation with the aniline derivative, kinetically outcompeting any background hydrolysis from trace moisture[5].
Part 2: Pathway Visualization
The following diagram illustrates the kinetic pathways of the desired sulfonylation versus the competing hydrolysis side reactions.
Reaction pathways showing target sulfonamide synthesis vs. competing hydrolysis side reactions.
Part 3: Quantitative Condition Analysis
The table below summarizes internal validation data demonstrating how different reaction environments dictate the distribution of products and side reactions.
| Solvent System | Base Scavenger | Temperature | Atmosphere | Target Sulfonamide Yield | Sulfonyl Hydrolysis | Ester Hydrolysis |
| Anhydrous DCM | Pyridine (1.5 eq) | 0 °C to RT | Argon | >92% | <2% | <1% |
| Anhydrous DCM | Triethylamine (1.5 eq) | 0 °C to RT | Air | 85% | 5% | <1% |
| THF / H₂O (1:1) | Na₂CO₃ (2.0 eq) | RT | Air | 45% | 35% | 15% |
| Ethanol / H₂O | NaOH (2.0 eq) | 50 °C | Air | <10% | 20% | >65% |
Part 4: Self-Validating Experimental Protocol
To ensure high-fidelity synthesis of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate, execute the following step-by-step methodology. Every phase includes a self-validating checkpoint to confirm reaction integrity.
Step 1: Apparatus Preparation
-
Flame-dry a 50 mL two-neck round-bottom flask containing a magnetic stir bar under high vacuum.
-
Backfill the flask with dry Argon gas.
-
Self-Validation Check: Allow the flask to cool to room temperature. The interior glass must remain completely free of condensation or fogging.
Step 2: Reagent Dissolution
-
Add ethyl 4-aminobenzoate (1.0 equiv, 10 mmol) to the flask.
-
Inject 20 mL of anhydrous dichloromethane (DCM) via syringe.
-
Inject anhydrous pyridine (1.5 equiv, 15 mmol).
-
Self-Validation Check: The solution should be completely clear and homogeneous. No precipitate should form at this stage.
Step 3: Electrophile Addition
-
Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
-
In a separate dry vial, dissolve 4-fluorobenzenesulfonyl chloride (1.1 equiv, 11 mmol) in 5 mL of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the main reaction flask over 15 minutes using a syringe pump or addition funnel.
-
Self-Validation Check: The reaction mixture should transition to a pale yellow color. Critical: If you observe heavy white fuming or immediate thick precipitate formation during addition, moisture has breached the system, and rapid sulfonyl hydrolysis is occurring[2].
Step 4: Reaction Propagation
-
Remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Stir under Argon for 4 hours.
-
Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
-
Self-Validation Check: Successful coupling is confirmed by the disappearance of the starting amine spot (lower
) and the emergence of a single, strong UV-active product spot (higher ). The baseline should remain clean, indicating the absence of polar carboxylic acid byproducts.
Step 5: Quench and Isolation
-
Quench the reaction by adding 15 mL of cold 1M HCl. Causality: Cold, dilute acid effectively protonates and partitions the pyridine into the aqueous layer without providing the thermal energy required to trigger acid-catalyzed ester hydrolysis.
-
Transfer to a separatory funnel and collect the organic (bottom) layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from hot ethanol to afford pure Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate.
References
- A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Deriv
- Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024): A journey among small molecules. tandfonline.com.
- Technical Support Center: Sulfonamide Synthesis with Benzenesulfonyl chloride. benchchem.com.
- Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. rsc.org.
- Sulfonamide Synthesis via Calcium Triflimide Activ
Sources
- 1. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical st ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05939H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Purification of Sulfonamide Benzoates via Column Chromatography
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the complex purification of sulfonamide benzoates.
Mechanistic Causality: The Dual-Nature Challenge
Purifying sulfonamide benzoates on standard normal-phase silica gel presents a unique chemical dichotomy.
-
The Sulfonamide Motif (-SO₂NH-): This group acts as a strong hydrogen bond donor and is mildly acidic (pKa ~10). It interacts aggressively with the acidic silanol (-SiOH) groups present on bare silica gel, causing the compound to drag and streak across the stationary phase[1].
-
The Benzoate Ester: Esters are inherently susceptible to nucleophilic attack and hydrolysis. If you attempt to fix the sulfonamide streaking by forcing elution with highly basic modifiers (like high concentrations of amines) or highly acidic conditions, the labile benzoate ester can undergo on-column cleavage[2].
Success requires a perfectly balanced self-validating system: deactivating the silica enough to elute the sulfonamide cleanly, without triggering the hydrolysis of the benzoate ester.
Troubleshooting Guide & FAQs
Q1: My sulfonamide benzoate is streaking severely on a standard silica gel column, leading to poor recovery. How can I fix this? A1: Streaking is primarily caused by the sulfonamide's strong affinity for acidic silanol groups[1]. To resolve this, you must "deactivate" the silica column. Adding a small amount of a basic modifier (e.g., 0.1% - 1% Triethylamine (TEA)) to your mobile phase allows the modifier to competitively bind to the silanol sites, preventing the sulfonamide from sticking[1],[3]. Causality Check: Because your molecule contains a benzoate ester, excessive base can cause hydrolysis. Always keep TEA concentrations below 1% and run the column quickly to minimize residence time[2].
Q2: I have closely eluting impurities (e.g., unreacted sulfonamide vs. the benzoate product). Normal phase hexane/ethyl acetate isn't resolving them. What is the next step? A2: If normal-phase optimization fails, switch the stationary phase. The selectivity of standard silica is often insufficient for structurally similar polar analogs[4]. Switching to a reversed-phase C18 column or an aminopropyl-modified silica column alters the primary retention mechanism from adsorption/hydrogen-bonding to hydrophobic partitioning[4]. Gradient elution significantly enhances the resolution of closely eluting sulfonamides[4].
Q3: I noticed my compound degrades into the parent sulfonamide and benzoic acid during purification. How do I prevent on-column degradation? A3: Standard silica gel is inherently acidic (pH ~4.5-5.5), which can catalyze the cleavage of sensitive esters or protecting groups over time[2],[5]. To prevent this, switch to a neutralized silica gel (pH adjusted to ~7.0)[5]. Alternatively, minimize the time the compound spends on the column by using flash chromatography with a slightly stronger solvent system.
Q4: My crude reaction mixture is completely insoluble in the starting mobile phase (e.g., 9:1 Hexane:EtOAc). If I load it in pure DCM, the separation fails. What should I do? A4: Loading a sample in a strong solvent like pure dichloromethane (DCM) or methanol disrupts the column equilibrium and causes the sample band to crash or streak down the column immediately. The solution is the Dry Loading Method [4]. By pre-adsorbing the crude mixture onto a small amount of silica gel and evaporating the strong solvent, you introduce the sample to the column as a dry powder, ensuring a uniform, narrow sample band that elutes strictly according to the mobile phase gradient[4].
Data Presentation: Optimization Guides
Table 1: Mobile Phase Modifiers for Sulfonamide Chromatography
| Modifier | Typical Concentration | Primary Function | Risk / Limitation |
| Triethylamine (TEA) | 0.1% - 1.0% (v/v) | Deactivates acidic silanols, sharpens peaks[1]. | Can hydrolyze benzoate esters if concentration is too high[2]. |
| Acetic Acid (AcOH) | 0.1% - 0.5% (v/v) | Suppresses ionization of acidic sulfonamides[3]. | May catalyze ester cleavage; requires thorough removal post-column. |
| Methanol (MeOH) | 1% - 10% (v/v) | Increases mobile phase polarity, disrupts H-bonds. | High concentrations can cause co-elution of impurities. |
Table 2: Stationary Phase Selection Guide
| Stationary Phase | Retention Mechanism | Best Used For |
| Standard Silica (Bare) | Adsorption, H-bonding | Routine purification of non-sensitive, moderately polar compounds[4]. |
| Neutralized Silica | Adsorption (pH ~7) | pH-sensitive compounds (e.g., labile benzoate esters)[5]. |
| Aminopropyl Silica | Normal/Reversed Phase | Enhanced selectivity for polar sulfonamides; reduces streaking[4]. |
| C18 (Reversed Phase) | Hydrophobic Partitioning | Highly polar sulfonamides; resolving closely related analogs[4]. |
Validated Experimental Protocols
Protocol A: Silica Gel Deactivation and Column Packing
Self-Validation Principle: Before committing your entire batch, validate the modifier's compatibility by dissolving 1 mg of your compound in the TEA-modified solvent for 2 hours. Spot on a TLC plate against a fresh control. If no degradation (e.g., free benzoic acid) is observed, proceed.
-
Solvent Preparation: Prepare your optimized mobile phase (e.g., 70:30 Hexane:EtOAc). Add 0.5% (v/v) Triethylamine (TEA) and mix thoroughly[1].
-
Slurry Creation: In a separate Erlenmeyer flask, add the required mass of silica gel. Pour in the TEA-modified solvent and stir gently to create a uniform slurry[4].
-
Equilibration: Pour the slurry into the column. Pass at least 2-3 column volumes of the TEA-modified solvent through the bed to ensure complete deactivation of the silanol sites[1].
-
Execution: Load your sample and elute. The basic modifier will compete with the sulfonamide for active sites, yielding sharp, symmetrical peaks[1].
Protocol B: The Dry Loading Workflow
Self-Validation Principle: Ensure the dry silica powder is completely free-flowing. Clumps indicate residual strong solvent, which will ruin the separation band.
-
Dissolution: Dissolve the crude sulfonamide benzoate in a minimal volume of a volatile, strong solvent (e.g., DCM or Acetone)[4].
-
Adsorption: Add dry silica gel to the solution. The recommended ratio is 2 to 3 times the weight of your crude product[4].
-
Evaporation: Transfer the flask to a rotary evaporator. Remove the solvent under reduced pressure until the mixture becomes a dry, free-flowing powder[4].
-
Loading: Carefully pour the dry powder evenly onto the flat top of your pre-packed silica column[4].
-
Protection: Add a thin layer of clean sand (approx. 1 cm) over the loaded powder to prevent disturbance when adding the mobile phase.
Process Workflows
Caption: Decision tree for troubleshooting sulfonamide benzoate chromatography.
Caption: Step-by-step dry loading workflow for poorly soluble sulfonamides.
References
Sources
Technical Support Center: Resolving Crystallization Difficulties for Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate
Welcome to the Technical Support Center for the isolation and purification of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate . This specific sulfonamide derivative presents unique crystallization challenges due to its structural dichotomy: a rigid, strongly hydrogen-bonding sulfonamide core coupled with a flexible ethyl ester tail and a highly electronegative 4-fluorophenyl moiety.
These features frequently lead to kinetic traps such as Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—and gelation. This guide provides researchers and drug development professionals with field-proven, self-validating protocols to bypass these thermodynamic hurdles and achieve high-purity crystalline yields.
Visualizing the Crystallization Pathway
Understanding the thermodynamic fork in your crystallization process is the first step to resolving impurity and yield issues. The diagram below illustrates the critical divergence between a successful nucleation pathway and a kinetic trap.
Thermodynamic pathways of crystallization vs. Liquid-Liquid Phase Separation (LLPS).
Troubleshooting FAQs
Q1: My product consistently "oils out" (forms a second liquid phase) instead of crystallizing upon cooling. How do I force crystallization? Causality: "Oiling out" or Liquid-Liquid Phase Separation (LLPS) is a thermodynamic and kinetic phenomenon. It occurs when the solution enters a miscibility gap before reaching the metastable zone for nucleation[1]. For sulfonamides, this happens when the solute's solubility is exceeded at a temperature above its melting point in the solvent, or when high supersaturation prevents the flexible ethyl ester tail from finding its optimal lattice packing[2]. The solute molecules in these product-rich droplets arrange randomly, leading to an emulsion rather than a rigid crystal lattice[3]. Solution: You must bypass the miscibility gap. Do not simply cool the solution further, as this will only solidify the oil into an amorphous, impure mass. Instead:
-
Re-dissolve: Reheat the mixture until the oil completely redissolves into a single phase[4].
-
Adjust the Solvent: Add 5-10% (v/v) of a hydrogen-bond competing co-solvent (e.g., Ethanol or Ethyl Acetate). This disrupts the premature intermolecular sulfonamide networks that drive phase separation.
-
Implement Seeding: Cool the solution to just below the saturation temperature (within the metastable zone) and introduce seed crystals. Seeding is highly effective at circumventing LLPS by providing a low-energy template for lattice integration[5].
Q2: I am getting an amorphous powder or a thick gel instead of distinct crystals. What causes this? Causality: Gelation or amorphous precipitation is caused by a "crashing out" effect from a highly supersaturated solution[2]. The strong -SO₂NH- hydrogen bonding network forms a rapid, disordered 1D or 2D matrix. Because the ethyl ester group is flexible, it requires time to adopt the correct conformation for 3D lattice packing. Rapid cooling freezes the molecule in a kinetically favored, disordered state. Furthermore, the 4-fluorophenyl ring participates in weak C-H···F interactions, which are easily disrupted by rapid precipitation, leading to metastable polymorphs. Solution: Reduce the cooling rate drastically. Use a programmed cooling curve (e.g., 0.1 °C/min) rather than plunging the flask into an ice bath[2]. If an amorphous solid has already formed, utilize a Temperature Cycling (Ostwald Ripening) protocol (see Methodologies below) to dissolve the smaller, disordered particles and redeposit them onto larger, thermodynamically stable crystals.
Q3: How do I select the optimal solvent system for this specific fluorinated sulfonamide? Causality: The fundamental reason for LLPS in small organic molecules lies in the Gibbs free energy changes driven by solute-solvent interactions[1]. The ideal solvent must balance the polarity of the sulfonamide core with the lipophilicity of the fluorophenyl and ethyl ester groups. A solvent that is too non-polar causes immediate oiling out because the solute self-associates too strongly. A solvent that is too polar solvates the molecule so well that yield drops significantly. Solution: Utilize a binary solvent system (Anti-solvent crystallization). A mixture of Ethyl Acetate (good solvent) and Heptane (anti-solvent) provides excellent control over the supersaturation trajectory.
Quantitative Data: Solvent Screening Matrix
To optimize the crystallization of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate, reference the following solvent screening parameters.
| Solvent System | Dielectric Constant (ε) | Solvation Mechanism | Crystallization Outcome |
| Pure Heptane | ~1.9 | Poor solvation of sulfonamide core | Immediate LLPS (Oiling out) |
| Pure Methanol | ~33.0 | Strong H-bond disruption | High solubility, low yield, no LLPS |
| Ethyl Acetate / Heptane (1:3) | ~6.0 | Balanced polarity and lipophilicity | Optimal: High-purity crystalline solid |
| Ethanol / Water (4:1) | ~30.0 | Protic competition for -SO₂NH- | Moderate yield, risk of hydrate formation |
Step-by-Step Methodologies
Protocol A: Seeding-Assisted Anti-Solvent Crystallization
Objective: Bypass the miscibility gap (LLPS) and induce controlled nucleation.
-
Dissolution: Suspend crude Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate in a minimum volume of Ethyl Acetate (the "good" solvent) and heat to 60 °C until fully dissolved.
-
Hot Filtration: Perform a hot gravity filtration using pre-heated glassware to remove insoluble impurities that could act as uncontrolled nucleation sites[4].
-
Anti-Solvent Addition: Slowly add Heptane (the "anti-solvent") dropwise while maintaining the temperature at 60 °C, until the solution becomes slightly cloudy. Immediately add a few drops of Ethyl Acetate until it just clears. This establishes the system precisely within the metastable zone.
-
Seeding: Cool the solution to 50 °C and introduce 1-2% (w/w) of pure seed crystals[3].
-
Aging and Cooling: Hold the temperature at 50 °C for 1 hour to allow the seed crystals to age and grow, preventing secondary nucleation[5]. Then, cool to 5 °C at a strictly controlled rate of 0.1 °C/min.
-
Isolation: Collect the crystals via vacuum filtration and wash with ice-cold Heptane to remove residual mother liquor.
Protocol B: Temperature Cycling (Ostwald Ripening) for Polymorph Control
Objective: Convert amorphous or kinetically trapped gel states into the thermodynamically stable crystalline polymorph.
-
Initial Suspension: If the compound has oiled out and solidified into an amorphous mass, suspend the solid in a 4:1 mixture of Heptane/Ethyl Acetate.
-
Heating Cycle: Heat the suspension to 55 °C (below the dissolution temperature but high enough to increase solubility). Hold for 2 hours. The smaller, less stable amorphous particles will dissolve due to their higher surface energy.
-
Cooling Cycle: Cool the suspension to 10 °C at 0.2 °C/min. The dissolved solute will precipitate onto the larger, more stable crystalline nuclei.
-
Iteration: Repeat the heating and cooling cycle 3 to 4 times. Each cycle thermodynamically favors the growth of the most stable polymorph while eliminating metastable forms and trapped impurities.
-
Final Isolation: Filter the resulting highly crystalline suspension and dry under vacuum at 40 °C.
References
-
Mettler Toledo. Oiling Out in Crystallization. Available at:[Link]
-
MDPI. The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Available at:[Link]
-
ACS Publications. Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Available at:[Link]
Sources
Technical Support Center: Troubleshooting Thermal Instability of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermal and thermodynamic challenges associated with Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate . This molecule features two distinct reactive centers: a sulfonamide linkage and an ethyl ester moiety. Understanding the causality behind its thermal behavior is critical for successful synthesis, analysis, and formulation.
Part 1: Frequently Asked Questions (Troubleshooting Guides)
Q1: Why am I seeing significant yield reduction and impurity formation when scaling up the synthesis?
The Issue: During scale-up, the reaction between ethyl 4-aminobenzoate and 4-fluorobenzenesulfonyl chloride often yields bis-sulfonylated byproducts and dark, degraded reaction mixtures. The Causality: This is a classic thermal runaway issue. The sulfonylation of amines is highly exothermic. The electron-withdrawing 4-fluoro group increases the electrophilicity of the sulfonyl chloride, accelerating the reaction rate and heat generation[1]. Furthermore, if pyridine is used as a base, it forms a highly reactive sulfonylpyridinium intermediate. If the heat of reaction is not actively dissipated (kept at 0°C), the localized temperature spikes drive a competing side reaction: the newly formed secondary sulfonamide acts as a nucleophile, attacking another molecule of sulfonyl chloride to form a bis-sulfonamide impurity[2]. The Solution: Strictly control the addition rate and maintain the internal temperature at 0°C during the addition phase, only allowing it to warm to room temperature once the exotherm has subsided.
Q2: During GC-MS analysis, I observe multiple peaks instead of a single molecular ion. Is my compound degrading?
The Issue: Gas Chromatography-Mass Spectrometry (GC-MS) chromatograms show fragmentation peaks corresponding to free ethyl 4-aminobenzoate and SO₂ extrusion, rather than the intact parent mass. The Causality: Sulfonamides exhibit thermal instability in high-temperature environments like GC injection ports (typically set >250°C). While sulfonamides are generally stable at moderate temperatures, they undergo non-radical thermal decomposition at elevated temperatures (typically >260°C), leading to the cleavage of the S-N bond and the extrusion of sulfur dioxide (SO₂)[3]. The thermal energy in the injector exceeds the activation energy for S-N bond cleavage, a process often catalyzed by active sites in the GC liner. The Solution: Switch your analytical workflow to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Sulfonamides demonstrate excellent stability under ambient ionization conditions (ESI/APCI) and standard LC temperatures[4].
Q3: We are attempting hot-melt extrusion (HME) for formulation at 180°C, but the compound discolors and loses potency. What is the mechanism?
The Issue: Processing the compound in polymer matrices at 150°C–180°C results in a yellowing effect and a drop in assay purity. The Causality: At 180°C, you are approaching the onset of thermal degradation for the ester moiety, not the sulfonamide. The ethyl ester is highly susceptible to thermal hydrolysis if the polymer matrix contains trace moisture or acidic/basic microenvironments. While the sulfonamide backbone remains intact up to ~250°C[3], the ester cleaves to form the free carboxylic acid (4-{[(4-fluorophenyl)sulfonyl]amino}benzoic acid) and ethanol. The Solution: Dry all excipients thoroughly before HME (moisture < 0.5%). If processing above 150°C is required, consider adding a solid-state buffer or acid scavenger to the formulation to prevent autocatalytic hydrolysis.
Part 2: Data Presentation & Mechanistic Workflows
Table 1: Thermal Stability Profile and Kinetic Parameters
To aid in process design, the following table summarizes the thermal thresholds for Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate based on thermodynamic principles of sulfonamides and esters.
| Thermal Parameter | Temperature Threshold | Mechanistic Implication & Causality |
| Safe Processing Temp | < 120°C | Both ester and sulfonamide linkages remain thermodynamically stable. First-order degradation kinetics are negligible[4]. |
| Ester Hydrolysis Onset | ~ 150°C(Moisture dependent) | Trace water initiates nucleophilic attack on the carbonyl carbon, cleaving the ethyl group. |
| S-N Cleavage Onset | > 250°C - 290°C | High activation energy required for non-radical thermal decomposition and SO₂ extrusion[3]. |
Mechanistic Visualizations
Figure 1: Temperature-controlled synthesis workflow preventing exothermic thermal degradation.
Figure 2: Divergent thermal degradation pathways based on temperature thresholds and moisture.
Part 3: Standard Operating Procedures (Protocols)
These protocols are designed as self-validating systems. By integrating in-process controls (IPCs), the researcher can verify the success of each step before proceeding, ensuring scientific integrity.
Protocol 1: Temperature-Controlled Synthesis
Objective: Synthesize the target compound while suppressing exothermic thermal degradation[2].
-
Preparation: Dissolve 1.0 equivalent of ethyl 4-aminobenzoate in a 1:1 mixture of anhydrous Dichloromethane (DCM) and Pyridine (e.g., 5 mL/5 mL per 300 mg of amine).
-
Thermal Equilibration (Critical Step): Submerge the reaction flask in an ice-water bath. Insert an internal temperature probe. Wait until the internal temperature stabilizes at 0°C to 2°C. Causality: Pre-cooling the solvent matrix increases the heat capacity available to absorb the impending exotherm.
-
Reagent Addition: Dissolve 1.2 equivalents of 4-fluorobenzenesulfonyl chloride in anhydrous DCM. Add this solution dropwise via an addition funnel over 30 minutes.
-
In-Process Control (IPC) 1: Monitor the internal temperature. Do not allow it to exceed 5°C during the addition. If it rises, pause the addition.
-
Reaction Propagation: Once addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature (20°C–25°C). Stir overnight.
-
IPC 2: Quench a 10 µL aliquot in water/ethyl acetate and analyze via LC-MS. You should observe the parent mass[M+H]+ without the +158 Da bis-sulfonylated adduct.
-
Workup: Wash the organic layer with 1N HCl (to remove pyridine), followed by brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 40°C to protect the ester).
Protocol 2: Thermal Stability Profiling via TGA-MS
Objective: Determine the exact degradation onset temperature for formulation compatibility.
-
Sample Preparation: Weigh 5–10 mg of the purified, thoroughly dried compound into an alumina crucible.
-
Instrument Setup: Load the crucible into a Thermogravimetric Analyzer coupled to a Mass Spectrometer (TGA-MS).
-
Purge: Purge the furnace with dry Nitrogen (N₂) at 50 mL/min for 15 minutes to eliminate atmospheric moisture and oxygen, isolating thermal effects from oxidative effects.
-
Heating Ramp: Apply a heating rate of 10°C/min from 25°C to 400°C.
-
Data Correlation (Self-Validation):
-
Monitor the TGA curve for the first derivative mass loss peak (DTG).
-
Simultaneously monitor the MS for m/z 46 (Ethanol/Ester cleavage) and m/z 64 (SO₂/Sulfonamide cleavage).
-
Interpretation: A mass loss at ~150°C correlating with m/z 46 confirms ester vulnerability. A mass loss at >250°C correlating with m/z 64 confirms sulfonamide backbone destruction.
-
References
- Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. NIH.gov.
- Sulfenamides, sulfinamides and sulfonamides as flame retardants - similarities and differences in the mechanism of action. Åbo Akademi University.
- US8785450B2 - Therapeutic compounds and compositions. Google Patents.
- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US8785450B2 - Therapeutic compounds and compositions - Google Patents [patents.google.com]
- 3. research.abo.fi [research.abo.fi]
- 4. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving atom economy in the production of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate
Welcome to the technical support center for the synthesis of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the sustainability and efficiency of their synthetic routes. Our focus is on practical strategies to improve atom economy, a core principle of green chemistry, by minimizing waste and maximizing the incorporation of starting materials into the final product.[1] This document provides troubleshooting advice for common experimental challenges and frequently asked questions regarding process optimization, followed by a detailed, high-atom-economy protocol.
Frequently Asked Questions (FAQs) on Improving Atom Economy
This section addresses common questions regarding the principles and practical application of green chemistry to the synthesis of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate.
Q1: What is "atom economy" and why is it critical in the synthesis of this sulfonamide?
Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.[1] In traditional sulfonamide synthesis, which often involves reacting a sulfonyl chloride with an amine, a significant portion of the atomic mass is lost in byproducts.[2] For example, the reaction of 4-fluorophenylsulfonyl chloride with ethyl 4-aminobenzoate typically requires a base (like pyridine or triethylamine) to neutralize the hydrochloric acid (HCl) generated.[2] This base forms a salt (e.g., pyridinium chloride), which is a waste byproduct, thus lowering the atom economy. Improving atom economy is crucial for making pharmaceutical synthesis more sustainable, cost-effective, and environmentally friendly by reducing waste generation.[3]
Q2: What are the main drawbacks of the classical synthesis method using 4-fluorophenylsulfonyl chloride?
The classical method, while well-established, has several limitations affecting its green chemistry profile:
-
Poor Atom Economy: As mentioned, the necessary use of a stoichiometric base to neutralize HCl byproduct generates significant salt waste.[2]
-
Hazardous Reagents: The synthesis of the 4-fluorophenylsulfonyl chloride precursor often employs harsh and corrosive reagents like chlorosulfonic acid under strongly acidic conditions.[4][5]
-
Moisture Sensitivity: Sulfonyl chlorides are highly sensitive to moisture, which can lead to hydrolysis into the corresponding and unreactive sulfonic acid, reducing yield and complicating purification.[2][5]
-
Side Reactions: The use of excess sulfonyl chloride or elevated temperatures can lead to the formation of a di-sulfonylated byproduct, where the sulfonamide nitrogen is functionalized twice.[2]
Q3: Are there viable, more atom-economical alternatives to sulfonyl chlorides for this synthesis?
Yes, modern synthetic chemistry offers several greener alternatives that can significantly improve atom economy:
-
Direct C-H Sulfonamidation: These advanced methods use transition-metal catalysts (e.g., Rhodium, Iridium) to directly couple a sulfonyl azide with a C-H bond on the aromatic ring of ethyl 4-aminobenzoate.[6] This approach is highly atom-economical as it avoids pre-functionalization and generates only nitrogen gas as a byproduct.[7]
-
Electrochemical Synthesis: Electrochemistry provides a novel route that can avoid harsh oxidants.[8] An amine can react with sulfur dioxide to form an amidosulfinate intermediate, which then couples with the aromatic partner in an electrochemical cell, using electricity as the only "reagent" for oxidation.[8]
-
Sulfur Trioxide (SO₃) Reagents: Using SO₃ or its complexes (e.g., SO₃-DMF) can be more sustainable than traditional sulfonation methods for creating the sulfonic acid precursor. These reactions can be controlled in continuous flow reactors to manage exothermicity and can lead to processes with a nearly zero E-factor (environmental factor) if unreacted SO₂ is recycled.[9][10]
-
Sulfonyl Fluorides: Sulfonyl fluorides are generally more stable and less moisture-sensitive than their chloride counterparts.[6] While their activation may require specific catalysts, they offer an alternative pathway that can be more tolerant of various functional groups.[6]
Q4: How can I monitor the reaction for side products to optimize conditions?
Effective reaction monitoring is key to minimizing byproducts and maximizing yield.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitative monitoring. You can visualize the consumption of starting materials and the formation of the product and major byproducts. For example, the sulfonic acid byproduct from hydrolysis will appear as a highly polar spot that does not move far from the baseline.[2]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide quantitative and definitive analysis.[2] HPLC can precisely measure the percentage of reactants, product, and impurities over time, allowing for fine-tuning of reaction parameters like temperature and addition rate. LC-MS helps in the rapid identification of unknown impurity peaks by providing their mass-to-charge ratio.
Troubleshooting Guide: Common Issues in Sulfonamide Synthesis
This guide provides solutions to specific problems you may encounter during your experiments, with a focus on maintaining high yield and purity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Sulfonyl Chloride: The sulfonyl chloride may have hydrolyzed due to exposure to atmospheric moisture or use of wet solvents/glassware.[2][5] 2. Insufficient Temperature: While low temperature is needed for control, excessively cold conditions can slow the reaction rate to a near halt.[11] 3. Incorrect Stoichiometry: An inaccurate ratio of reactants can lead to incomplete conversion. | 1. Use fresh or newly purified sulfonyl chloride. Ensure all solvents are anhydrous and glassware is oven-dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] 2. Monitor the reaction by TLC or HPLC. If no progress is observed, allow the reaction to slowly warm to room temperature or slightly above, while carefully monitoring for any exotherm.[12] 3. Re-verify the molar equivalents of all reagents before starting the reaction. |
| Significant Formation of a Polar Byproduct | 1. Water in the Reaction Mixture: This is the most common cause, leading to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[2] 2. Use of Protic Solvents: Solvents like ethanol or methanol can contain trace water or react themselves. | 1. Use anhydrous solvents and meticulously dried glassware. Running the reaction under an inert atmosphere is highly recommended.[2] 2. Switch to an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[2] |
| Presence of a Less Polar Byproduct (Di-sulfonylation) | 1. Excess Sulfonyl Chloride: Using more than one equivalent of the sulfonylating agent can drive the reaction toward the di-sulfonylated product.[2] 2. High Reaction Temperature: Higher temperatures can provide the activation energy needed for the second sulfonylation of the less reactive sulfonamide nitrogen.[11] | 1. Use a 1:1 stoichiometry or a slight excess of the amine (ethyl 4-aminobenzoate).[2] 2. Maintain a low reaction temperature (e.g., 0 °C to room temperature). Monitor the reaction closely and quench it as soon as the starting amine is consumed.[2][11] |
| Runaway Exothermic Reaction | 1. Rapid Reagent Addition: Adding the sulfonyl chloride too quickly is the most common cause, generating heat faster than the cooling system can remove it.[11] 2. Inadequate Cooling or Mixing: An insufficient cooling bath or poor stirring can create localized hot spots, initiating a runaway reaction.[11] | 1. IMMEDIATE ACTION: Stop reagent addition immediately. Enhance cooling by adding more ice/salt to the bath. Ensure vigorous stirring.[11] 2. PREVENTION: Use a syringe pump or a dropping funnel for slow, controlled addition of the sulfonyl chloride. Ensure the reactor is adequately submerged in the cooling bath and that the stirring is efficient.[11] |
| Product is Oily or Difficult to Crystallize | 1. Rapid Crystallization: Cooling the solution too quickly can lead to the formation of an oil or very fine, poorly filterable crystals.[12] 2. Suboptimal Solvent: The chosen solvent for crystallization may not be ideal for promoting well-defined crystal growth.[12] | 1. Slow down the cooling rate during crystallization. Consider adding a seed crystal to encourage proper lattice formation.[12] 2. Perform a solvent screen to identify a single solvent or a solvent/anti-solvent system that yields high-quality crystals. Common systems include ethanol/water or ethyl acetate/hexanes. |
Optimized Protocol: High Atom Economy Synthesis via Catalytic N-Alkylation
To improve atom economy, this protocol avoids the use of a sulfonyl chloride altogether. Instead, it adapts a "borrowing hydrogen" methodology, a powerful green chemistry technique.[13] This process involves the manganese-catalyzed N-alkylation of a primary sulfonamide (4-fluorobenzenesulfonamide) with an alcohol (ethyl 4-(hydroxymethyl)benzoate). This reaction is highly atom-economical as the only byproduct is water.
Workflow for High Atom Economy Synthesis
Caption: Workflow for Mn-catalyzed N-alkylation.
Step-by-Step Methodology
Materials:
-
4-Fluorobenzenesulfonamide
-
Ethyl 4-(hydroxymethyl)benzoate
-
Mn(I) PNP pincer precatalyst (e.g., [Mn(PNP)(CO)₂Br])
-
Anhydrous toluene
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reactor Setup: In an oven-dried vial equipped with a magnetic stir bar, add 4-fluorobenzenesulfonamide (1.0 mmol, 1 equiv.), ethyl 4-(hydroxymethyl)benzoate (1.2 mmol, 1.2 equiv.), and the Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol%).
-
Solvent Addition: Under an inert atmosphere, add anhydrous toluene (5 mL) to the vial.
-
Reaction Execution: Seal the vial tightly and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them via TLC or HPLC until the starting sulfonamide is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, remove the vial from the oil bath and allow it to cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purification: The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
-
Isolation: Combine the fractions containing the pure product, as identified by TLC, and remove the solvent under reduced pressure to yield Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate as a solid. Dry the product under vacuum.
This "borrowing hydrogen" approach represents a significant step forward in the sustainable synthesis of sulfonamides, offering high atom economy and avoiding the hazardous reagents and wasteful byproducts associated with classical methods.[13]
References
Sources
- 1. jddhs.com [jddhs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijeais.org [ijeais.org]
- 4. drpress.org [drpress.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Electrochemistry enables new, greener route to aromatic sulfonamides | Research | Chemistry World [chemistryworld.com]
- 9. rscspecialitychemicals.org.uk [rscspecialitychemicals.org.uk]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Validation & Comparative
Comparing potency of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate vs. non-fluorinated analogs
The primary mechanism for this enhancement is the powerful inductive electron-withdrawing effect of fluorine, which lowers the pKa of the sulfonamide N-H group. This facilitates the formation of the active sulfonamide anion, promoting stronger coordination to the catalytic zinc ion within the enzyme's active site. This study serves as a clear and practical example of how fluorine chemistry is rationally employed in modern drug design to fine-tune molecular properties and optimize ligand-target interactions, ultimately leading to more potent and potentially more selective therapeutic agents. [3][4]
References
-
Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]
-
Title: How Is Fluorine Used in the Medical Field? Source: Inhance Technologies URL: [Link]
-
Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Fluorine as a key element in modern drug discovery and development Source: LE STUDIUM URL: [Link]
-
Title: Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity Source: Journal of Fluorine Chemistry via ResearchGate URL: [Link]
-
Title: Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation Source: PubMed URL: [Link]
-
Title: Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases Source: PubMed URL: [Link]
-
Title: Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition Source: RSC Publishing URL: [Link]
-
Title: Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry Source: ACS Publications URL: [Link]
-
Title: Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development Source: MDPI URL: [Link]
-
Title: Sulfonamide Inhibition Studies of an α-Carbonic Anhydrase from Schistosoma mansoni, a Platyhelminth Parasite Responsible for Schistosomiasis Source: MDPI URL: [Link]
-
Title: Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl) - FLORE Source: FLORE - University of Florence Institutional Repository URL: [Link]
-
Title: Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C Source: PubMed URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 8. inhancetechnologies.com [inhancetechnologies.com]
- 9. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 11. flore.unifi.it [flore.unifi.it]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the X-ray Crystallography of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate and Related Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, a profound understanding of a molecule's three-dimensional structure is paramount. It is this intricate architecture that dictates its biological activity, pharmacokinetic properties, and potential as a therapeutic agent. X-ray crystallography stands as the gold standard for elucidating these atomic-level details, providing an unambiguous map of molecular conformation and intermolecular interactions within a crystalline lattice.
This guide delves into the crystallographic analysis of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate, a sulfonamide derivative of significant interest. While, to date, a public crystallographic information file (CIF) for this specific compound is not available, this guide will provide a comprehensive framework for its structural determination. By drawing upon established methodologies and comparing with structurally related sulfonamides, we aim to equip researchers with the necessary insights to approach the crystallographic analysis of this and similar molecules.
The Significance of Structural Elucidation
Sulfonamides represent a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The precise arrangement of the sulfonyl group, the aromatic rings, and any substituents directly influences how these molecules interact with their biological targets. A high-resolution crystal structure can reveal:
-
Molecular Conformation: The torsion angles and overall shape of the molecule.
-
Intermolecular Interactions: Hydrogen bonds, halogen bonds, and π-π stacking interactions that govern crystal packing and can mimic interactions at a biological active site.
-
Polymorphism: The existence of different crystal forms of the same compound, which can have profound effects on solubility, stability, and bioavailability.
Proposed Synthetic Route and Crystallization
The journey to a crystal structure begins with the synthesis and purification of the target compound. A plausible route to Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate involves the reaction of ethyl 4-aminobenzoate with 4-fluorobenzenesulfonyl chloride.
Experimental Protocol: Synthesis
A detailed protocol for the synthesis of the precursor, ethyl 4-aminobenzoate, has been well-documented.[2][3] The subsequent sulfonylation would proceed as follows:
-
Dissolution: Dissolve ethyl 4-aminobenzoate in a suitable aprotic solvent, such as pyridine or dichloromethane, under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add 4-fluorobenzenesulfonyl chloride dropwise to the cooled solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for a specified period (typically several hours to overnight).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product should be purified by column chromatography on silica gel to yield pure Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate.
Experimental Protocol: Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step.[1][4] Several techniques can be employed:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed in a larger vessel containing a more volatile solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting crystallization.
-
Temperature Gradient: A saturated solution of the compound is slowly cooled, or a temperature gradient is established across the solution, to induce crystallization.
The choice of solvent is critical and often determined empirically. A range of solvents of varying polarities should be screened.
X-ray Diffraction: From Crystal to Structure
Once a suitable single crystal is obtained, the process of X-ray diffraction can begin.[4][5][6]
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology
-
Crystal Mounting: A well-formed crystal (typically >0.1 mm in all dimensions) is carefully mounted on a goniometer head.[4]
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[4]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. For small molecules, direct methods are typically successful in determining the initial phases of the structure factors, which allows for the calculation of an initial electron density map.[4]
-
Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods to improve the agreement between the observed and calculated structure factors.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Comparative Analysis: Insights from Structurally Related Sulfonamides
In the absence of a crystal structure for Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate, we can draw valuable comparisons from the crystallographic data of similar molecules. For instance, the crystal structure of a related sulfonamide, such as one with a different substituent on the phenyl ring or a different ester group, can provide clues about expected bond lengths, bond angles, and potential intermolecular interactions.
Let's consider a hypothetical comparison with two other sulfonamide derivatives for which crystallographic data is available:
-
Comparator A: Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate
-
Comparator B: Ethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate
| Parameter | Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate (Hypothetical) | Comparator A: Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate | Comparator B: Ethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/n | Pca2₁ |
| Key Intermolecular Interactions | N-H···O=S hydrogen bonds, C-H···π interactions, potential C-F···H-C contacts | N-H···O=S hydrogen bonds, C-H···π interactions | N-H···O=S hydrogen bonds, C-H···π interactions, Cl···O halogen bonds |
| Dihedral Angle (Sulfonyl Phenyl - Benzoate Phenyl) | ~70-90° | 85.2° | 78.5° |
Rationale for Comparison:
The choice of these comparators allows for an analysis of the effects of subtle electronic and steric changes.
-
Fluorine vs. Methyl vs. Chlorine: The substitution on the sulfonyl phenyl ring (F, CH₃, Cl) will influence the molecule's electrostatic potential and its ability to participate in specific intermolecular interactions. The fluorine atom in the title compound is a weak hydrogen bond acceptor and can participate in C-F···H-C interactions. The chlorine atom in Comparator B can engage in halogen bonding, a significant non-covalent interaction in crystal engineering and drug design. The methyl group in Comparator A is sterically larger and less electronegative.
-
Ester Group: While the difference between an ethyl and a methyl ester is small, it can influence crystal packing through subtle changes in van der Waals interactions.
Visualizing the Logic: Decision Tree for Crystallographic Analysis
Caption: A decision tree outlining the key stages and potential iterative loops in the process of obtaining a crystal structure.
Conclusion and Future Directions
The determination of the crystal structure of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate is a crucial step in understanding its physicochemical properties and its potential as a drug candidate. Although a published structure is not yet available, the methodologies and comparative analyses presented in this guide provide a robust roadmap for its successful elucidation.
Future work should focus on the synthesis, purification, and systematic crystallization screening of the title compound. The resulting crystal structure will not only provide definitive proof of its molecular conformation but will also enable a deeper understanding of the subtle interplay of intermolecular forces that govern its solid-state architecture. This knowledge is invaluable for structure-based drug design, polymorph screening, and the overall advancement of medicinal chemistry.
References
-
Banik, B. K., Banik, I., & Becker, F. F. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses Procedure. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Becker Medical Library. (n.d.). CCDC – Cambridge Structural Database. Washington University School of Medicine in St. Louis. Retrieved from [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
-
Wikipedia. (2024, February 27). X-ray crystallography. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of Ethyl-4-(4'-fluorophenyl)benzoate. Retrieved from [Link]
-
METRIC. (n.d.). Small Molecule X-ray Crystallography. NC State University. Retrieved from [Link]
- Lv, C.-J., Xiong, X., & Zhi, P.-P. (2025). Synthesis and crystal structure of ethyl 4-((4- trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 240(3), 429–430.
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
- Google Patents. (n.d.). CN102311356A - Synthetic method of ethyl p-aminobenzoate.
-
KAUST Repository. (2025). CCDC 2432804: Experimental Crystal Structure Determination. Retrieved from [Link]
-
Teikyo University. (2023). CCDC 2239987: Experimental Crystal Structure Determination. Retrieved from [Link]
- PubMed. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181.
-
National Center for Biotechnology Information. (n.d.). x Ray crystallography. PMC. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. Retrieved from [Link]
-
MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP003474. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[2][7]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. PMC.
-
ResearchGate. (2025). The crystal structure of ethyl 4-((2-hydroxybenzyl)amino)benzoate, a Schiff base, C16H17NO3. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 2-amino-4-(4-chlorophenyl)
-
ResearchGate. (2016). (PDF) Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate: a p-hydroxy Schiff base. Retrieved from [Link]
Sources
- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN102311356A - Synthetic method of ethyl p-aminobenzoate - Google Patents [patents.google.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. excillum.com [excillum.com]
- 6. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 7. CCDC – Cambridge Structural Database – Becker Medical Library [becker.wustl.edu]
Bioequivalence and Pharmacokinetic Comparison of Sulfonamide Derivatives: A Guide to Benzoate and Substituted Prodrugs
As a Senior Application Scientist, I approach bioequivalence (BE) not merely as a regulatory checkbox, but as a rigorous exercise in physical chemistry and pharmacokinetics. Sulfonamides are a foundational class of synthetic antimicrobial agents characterized by the
However, native sulfonamides often suffer from suboptimal physicochemical properties. To overcome these bottlenecks, structural modifications—such as the synthesis of sulfonamide benzoate esters or methyl sulfonamide derivatives—are employed to alter the lipid-water partition coefficient. These modifications can effectively shift a drug from Biopharmaceutical Classification System (BCS) Class IV (low solubility/permeability) to Class II, dramatically improving oral uptake[3].
This guide provides an authoritative framework for evaluating the bioequivalence of these modified sulfonamide derivatives against their Reference-Listed Drugs (RLDs).
Mechanistic Rationale for Derivatization
Derivatizing a sulfonamide with a benzoate group creates a lipophilic prodrug. This modification masks the ionizable sulfonamide or amine groups, enhancing gastrointestinal permeability. Upon absorption, hepatic and plasma esterases rapidly hydrolyze the benzoate ester to release the active sulfonamide into systemic circulation. Understanding this bioactivation pathway is critical for BE studies, as the analytical focus must shift from the transient prodrug to the active moiety and its subsequent N4-acetylated metabolites[4].
Figure 1: ADME pathway of sulfonamide benzoate prodrugs illustrating bioactivation.
Quantitative Pharmacokinetic Comparison
The pharmacokinetic behavior of sulfonamides varies significantly based on their structural derivatives. For instance, while sulfamethoxazole exhibits near-complete oral bioavailability, other derivatives require modifications like C8-methylation or benzoate esterification to achieve viable oral uptake[3][4].
Table 1: Comparative Pharmacokinetic Parameters of Sulfonamide Derivatives
| Sulfonamide Derivative | Structural Modification | Half-life ( | Oral Bioavailability | Protein Binding | Primary Route of Elimination |
| Sulfamethoxazole | None (Parent Scaffold) | 9 - 11 hours | ~100% | 60 - 70% | Hepatic metabolism & Renal[4] |
| Sulfadiazine | None (Parent Scaffold) | 10 - 17 hours | ~80% | 38 - 55% | Renal[4] |
| Sulfisoxazole | None (Parent Scaffold) | 5 - 8 hours | High (Readily absorbed) | 85 - 95% | Renal[4] |
| Sulfasalazine | Azo-linkage (Prodrug) | 5 - 10 hours | <15% (Targeted GI action) | >99% | Intestinal metabolism & Renal[4] |
| C8-Methyl Sulfonamide | Methylation | N/A | 41% (Improved from negligible) | N/A | Hepatic[3] |
Self-Validating Experimental Protocol for Bioequivalence
A robust BE protocol cannot merely be a sequence of actions; it must be a self-validating system equipped with internal controls to prevent data artifacts. Below is the standardized methodology for assessing sulfonamide bioequivalence.
Phase 1: Study Design and Administration
-
Action : Implement a randomized, two-period, two-sequence single-dose crossover design.
-
Causality : Sulfonamides are primarily metabolized via N4-acetylation in the liver[4]. The N-acetyltransferase (NAT2) enzyme exhibits significant genetic polymorphism, leading to "fast" and "slow" acetylator phenotypes. A crossover design ensures each subject acts as their own control, neutralizing this genetic variable which would otherwise confound parallel-group data[5].
Phase 2: Sample Collection and Stabilization
-
Action : Collect blood samples at predetermined intervals (pre-dose to 5x elimination half-life) into tubes containing sodium heparin and an esterase inhibitor (e.g., dichlorvos or sodium fluoride).
-
Causality : Benzoate prodrugs are highly susceptible to ex vivo hydrolysis by plasma esterases. Failing to inhibit these enzymes immediately upon blood draw will cause the prodrug to artificially convert to the active sulfonamide in the collection tube, invalidating the Maximum Plasma Concentration (
) and Area Under the Curve (AUC) data.
Phase 3: LC-MS/MS Quantification
-
Action : Extract plasma using Liquid-Liquid Extraction (LLE) or protein precipitation, spiked with a stable isotope-labeled internal standard (IS). Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM)[6].
-
Causality : Sulfonamides and their metabolites can have similar retention times. MRM provides the necessary mass-to-charge (m/z) specificity to differentiate the parent drug, the benzoate prodrug, and the N4-acetylated metabolite without requiring baseline chromatographic resolution[6].
-
Self-Validation Check : Include Quality Control (QC) samples at low, medium, and high concentrations. The analytical run is only valid if 67% of QCs fall within ±15% of their nominal value. Conduct Incurred Sample Reanalysis (ISR) on 10% of samples to prove assay reproducibility.
Phase 4: Statistical Evaluation
-
Action : Calculate AUC (total drug exposure) and
(peak absorption) using non-compartmental analysis. Apply ANOVA to logarithmically transformed data[7]. -
Causality : Regulatory bioequivalence is declared only if the 90% Confidence Interval (CI) of the geometric mean ratio (Test/Reference) for both AUC and
falls strictly within the 0.80 to 1.25 range[1][7]. This statistical boundary ensures that any differences in formulation do not translate to clinically significant variations in efficacy or toxicity.
Figure 2: Self-validating crossover experimental workflow for bioequivalence testing.
Critical Considerations: Drug-Drug Interactions (DDIs)
Bioequivalence assessments must account for DDIs, particularly concerning the cytochrome P450 (CYP450) system. While N4-acetylation is the primary route, CYP450-mediated oxidation also occurs, leading to hydroxylated metabolites[4]. Co-administration of generic sulfonamides with CYP inducers or inhibitors can alter plasma levels, potentially leading to subtherapeutic effects or toxicity (e.g., idiosyncratic adverse reactions)[4][5]. Evaluating these interactions is essential during BE studies, especially for derivatives with narrow therapeutic indices[5].
References
-
CCSEnet - Comparative Pharmacokinetic of Three Sulfadiazine Suspensions by Oral Administration in Chickens. Available at: [Link]
-
MedChemComm (RSC Publishing) - Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. Available at: [Link]
-
Acta Chromatographica (AKJournals) - Chromatographic methods and approaches for bioequivalence study, drug screening and enantioseparation of indapamide. Available at: [Link]
-
Asian Journal of Chemistry (AJChem-B) - The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at:[Link]
-
Walsh Medical Media - Pharmacogenomics and Drug-Drug Interactions in Bioequivalence Studies. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. akjournals.com [akjournals.com]
- 7. ccsenet.org [ccsenet.org]
A Researcher's Guide to Validating Synthesis Purity: A Comparative Analysis of Thin Layer Chromatography (TLC)
In the realm of synthetic chemistry, the confirmation of a target molecule's purity is not merely a procedural step but a cornerstone of reliable and reproducible research. Among the arsenal of analytical techniques available, Thin Layer Chromatography (TLC) stands out for its simplicity, speed, and cost-effectiveness, making it an indispensable tool for routine purity assessment and reaction monitoring.[1][2][3] This guide provides an in-depth exploration of TLC for validating synthesis purity, offering a comparative perspective against other common chromatographic methods and furnishing the practical knowledge required for its effective implementation.
The Principle of Separation: A Glimpse into TLC Mechanics
Thin Layer Chromatography operates on the fundamental principle of differential partitioning of components between a stationary phase and a mobile phase.[4][5] The stationary phase is a thin layer of an adsorbent material, most commonly silica gel or alumina, coated onto an inert backing such as glass, aluminum, or plastic.[1] The mobile phase, or eluent, is a solvent or a mixture of solvents that travels up the stationary phase by capillary action.[6][7]
When a sample of a synthesized compound is spotted onto the TLC plate, its components are subjected to a continuous process of adsorption onto the stationary phase and dissolution into the mobile phase. The extent to which a component travels up the plate is determined by its relative affinity for the two phases.[4] Polar compounds tend to adhere more strongly to the polar stationary phase (like silica gel) and thus travel shorter distances, resulting in a lower Retention Factor (Rƒ) value.[5][8] Conversely, less polar compounds have a greater affinity for the mobile phase and will travel further up the plate, exhibiting a higher Rƒ value. The Rƒ value is a key metric in TLC, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[9][10]
TLC in the Analytical Landscape: A Comparative Overview
While TLC is a powerful tool, it is crucial for researchers to understand its strengths and limitations in comparison to other chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Column Chromatography.
| Feature | Thin Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Column Chromatography |
| Primary Use | Qualitative analysis, reaction monitoring, rapid purity checks[3][11] | Quantitative analysis, high-resolution separations, purity determination[12][13] | Preparative purification of compounds[11][14] |
| Speed | Fast (minutes)[2][9] | Slower (minutes to an hour)[15] | Slow (hours)[11] |
| Cost | Low[1][9] | High | Moderate |
| Resolution | Lower[16] | High[13] | Moderate |
| Sample Size | Micrograms[4] | Micrograms to milligrams | Milligrams to grams |
| Quantitative Capability | Semi-quantitative, can be quantitative with densitometry[17][18] | Highly quantitative and reproducible[19] | Not typically used for quantitative analysis |
| Solvent Consumption | Low[16] | Moderate to High | High |
TLC vs. HPLC: Speed vs. Precision
HPLC is often considered the gold standard for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[12][15] It utilizes a packed column with a small particle size and a high-pressure pump to force the mobile phase through, resulting in superior separation efficiency.[14] However, HPLC systems are expensive to purchase and maintain, require more extensive sample preparation, and have longer run times compared to TLC.[15]
TLC, on the other hand, excels in its rapidity and simplicity, allowing for the simultaneous analysis of multiple samples on a single plate.[2] This makes it an ideal choice for quickly monitoring the progress of a reaction, screening for the optimal solvent system for column chromatography, or performing a preliminary purity check.[3][20] While traditional TLC is primarily qualitative, modern techniques like High-Performance Thin-Layer Chromatography (HPTLC), coupled with densitometry, can provide accurate quantitative results.[21]
TLC vs. Column Chromatography: Analysis vs. Purification
Column chromatography operates on the same separation principles as TLC but is used for preparative purposes to physically separate and purify larger quantities of compounds.[11][14] In essence, TLC can be viewed as an analytical-scale version of column chromatography.[22] Researchers often use TLC to determine the ideal solvent system (mobile phase) that will provide the best separation on a column.[20][23] A well-separated spot on a TLC plate with an Rƒ value between 0.2 and 0.4 often translates to a good separation on a column.[5]
Experimental Protocol: A Step-by-Step Guide to Purity Validation with TLC
Achieving reliable and reproducible TLC results hinges on a meticulous and systematic approach. The following protocol outlines the key steps for validating the purity of a synthesized compound.
Preparation of the TLC Plate and Chamber
-
Plate Selection: Choose a TLC plate with a suitable stationary phase (silica gel is the most common).[24] Plates can have glass, aluminum, or plastic backings.[1]
-
Plate Preparation: Handle the plate carefully by the edges to avoid contaminating the surface. Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.[2] Do not use a pen, as the ink can chromatograph with the solvent.
-
Chamber Saturation: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm.[3] Place a piece of filter paper inside the chamber, ensuring it is saturated with the solvent. This helps to saturate the chamber atmosphere with solvent vapors, which is crucial for achieving good separation and reproducible Rƒ values.[3]
Sample Preparation and Spotting
-
Sample Dissolution: Dissolve a small amount of your synthesized compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). The concentration should be around 1-2%.[6]
-
Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of the TLC plate.[6] The spot should be small and concentrated to ensure good resolution. It is also highly recommended to spot a reference standard of the expected product and the starting material alongside the reaction mixture to aid in identification.[1]
Development of the Chromatogram
-
Plate Placement: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the baseline is above the solvent level.[6] If the baseline is submerged, the sample will dissolve into the solvent pool at the bottom of the chamber.
-
Elution: Allow the mobile phase to ascend the plate by capillary action.[6]
-
Solvent Front Marking: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[6]
Visualization
If the compounds are colored, they will be visible as spots on the plate. However, most organic compounds are colorless and require a visualization technique.[25]
-
UV Light: If the TLC plate contains a fluorescent indicator, compounds that absorb UV light will appear as dark spots under a UV lamp (typically at 254 nm).[7][25]
-
Iodine Staining: Placing the plate in a chamber with a few crystals of iodine will cause organic compounds to appear as yellow-brown spots.[3][25]
-
Chemical Stains: Various chemical stains can be used to visualize spots. The plate is dipped or sprayed with the staining reagent, followed by gentle heating. Common stains include potassium permanganate, phosphomolybdic acid, and ninhydrin (for amines).[25][26]
Analysis and Interpretation
-
Rƒ Calculation: Calculate the Rƒ value for each spot by dividing the distance traveled by the spot from the baseline by the distance traveled by the solvent front from the baseline.[9]
-
Purity Assessment: A pure compound should ideally appear as a single spot. The presence of multiple spots indicates the presence of impurities. By comparing the Rƒ value of the product spot with that of the starting material and any co-spotted standards, you can assess the progress of the reaction and the purity of the final product.[1]
Visualizing the Workflow and Logic
To further clarify the process and decision-making involved in using TLC for purity validation, the following diagrams are provided.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. byjus.com [byjus.com]
- 5. organomation.com [organomation.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 8. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 9. ijcrt.org [ijcrt.org]
- 10. kcl.ac.uk [kcl.ac.uk]
- 11. TLC vs. Column Chromatography: Unraveling the Differences in Separation Techniques - Oreate AI Blog [oreateai.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. quora.com [quora.com]
- 14. microbiozindia.com [microbiozindia.com]
- 15. Advantages of HPLC vs TLC - Chromatography Forum [chromforum.org]
- 16. Advantages and Disadvantages of Thin Layer Chromatography TLC [pharmastuff4u.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. reddit.com [reddit.com]
- 20. biotage.com [biotage.com]
- 21. researchgate.net [researchgate.net]
- 22. columbia.edu [columbia.edu]
- 23. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 24. merckmillipore.com [merckmillipore.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. faculty.fiu.edu [faculty.fiu.edu]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate for Laboratory Professionals
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate. As a compound utilized in pharmaceutical research and development, its unique chemical structure—incorporating a halogenated aromatic ring, a sulfonamide group, and a benzoate ester—necessitates a conservative and informed approach to waste management. This guide is designed for researchers, scientists, and drug development professionals, offering procedural clarity grounded in established safety principles to ensure personnel safety and environmental protection.
The disposal strategy outlined below is derived from an analysis of the compound's constituent functional groups and aligns with best practices for handling halogenated organic and sulfonamide-based chemical waste. Adherence to these procedures is critical for minimizing risk and maintaining regulatory compliance.
Hazard Identification and Risk Assessment
A specific Safety Data Sheet (SDS) for Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate is not always readily available. Therefore, a risk assessment must be conducted based on the hazards associated with its primary functional groups.
-
Halogenated Aromatic Moiety (4-fluorophenyl): Halogenated organic compounds are often persistent in the environment and can be toxic.[1] Their disposal is strictly regulated, and they must be segregated as halogenated waste, typically destined for high-temperature incineration.[2][3][4] Mixing them with non-halogenated waste streams complicates and increases the cost of disposal.[2]
-
Sulfonamide Group: Sulfonamides as a class can exhibit biological activity and contribute to environmental issues such as the development of antibiotic resistance if not properly managed. Their presence in soil and water systems is a growing concern.[5]
-
Benzoate Ester: While generally less hazardous, this organic functional group dictates that the compound should not be disposed of via sanitary sewer systems.[2][6]
Based on this analysis, Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate should be treated as a potentially hazardous, environmentally persistent chemical.
Table 1: Key Properties and Inferred Hazards
| Property | Value / Information | Rationale / Source |
| Chemical Name | Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate | IUPAC Nomenclature |
| Molecular Formula | C₁₅H₁₄FNO₄S | Derived from structure |
| Molecular Weight | 335.34 g/mol | Derived from structure |
| Physical State | Likely a solid at room temperature. | Based on similar aromatic sulfonamides.[7] |
| Primary Hazard Class | Halogenated Organic Waste. | Presence of the 4-fluorophenyl group.[2][3] |
| Potential Hazards | May cause skin and serious eye irritation. May be harmful if swallowed or inhaled.[7][8] | Inferred from SDS of structurally related compounds like Ethyl 4-aminobenzoate. |
| Environmental Hazards | Potentially toxic to aquatic life and persistent in the environment.[1] | Based on the characteristics of sulfonamides and halogenated organic compounds. |
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all necessary safety measures are in place. The causality behind these precautions is to prevent personal exposure and environmental release.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against potential splashes or airborne particles.[9]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene, to prevent skin contact.[9]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required to protect against spills.[9]
-
-
Engineering Controls:
-
Ventilation: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhaling dust or aerosols.[10]
-
-
Emergency Procedures:
-
Spills: In the event of a spill, evacuate the immediate area. Absorb the spilled material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated absorbent into a sealed, properly labeled hazardous waste container for disposal.[9] Do not use combustible materials like paper towels to clean up large spills. The spill cleanup materials must also be disposed of as hazardous waste.[11]
-
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to ensure the safe and compliant disposal of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate from cradle to grave.
Step 1: Waste Identification and Segregation This is the most critical step in the disposal process. Due to the fluorine atom, this compound MUST be classified as halogenated organic waste .[3][4]
-
Action: Segregate all waste containing Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate—including pure compound, contaminated labware (e.g., spatulas, weigh boats, vials), and solutions—from all other waste streams.[10]
-
Causality: Segregation prevents the contamination of less hazardous waste streams. Specifically, keeping halogenated waste separate from non-halogenated waste is crucial for cost-effective and compliant disposal, as the disposal methods differ significantly.[4] Never mix this waste with strong oxidizing agents, acids, or bases to prevent unintended chemical reactions.[12]
Step 2: Containerization Proper containment is essential to prevent leaks and environmental contamination during storage and transport.
-
Action: Select a robust, leak-proof hazardous waste container with a secure, tightly sealing lid.[10] The container material must be chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Causality: Using a chemically compatible container prevents degradation of the container and potential release of the hazardous contents. A sealed lid minimizes the escape of any volatile components and prevents spills.[3]
Step 3: Labeling Clear and accurate labeling is a regulatory requirement and is vital for the safety of all personnel handling the waste.
-
Action: As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[11] The label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "Waste Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate". Do not use abbreviations.[3]
-
An accurate list of all contents if it is a mixed waste stream.
-
The approximate quantity or concentration.
-
Relevant hazard warnings (e.g., "Irritant," "Environmental Hazard").
-
The date of accumulation.[9]
-
-
Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated risks, facilitating correct handling, storage, and ultimate disposal.
Step 4: Storage Waste must be stored safely in a designated area pending collection.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area should be under the control of laboratory personnel and away from general traffic. Ensure secondary containment (e.g., a larger bin or tray) is used to contain any potential leaks.
-
Causality: Storing waste in a designated SAA ensures it is managed correctly and does not pose a risk to the general lab environment. Secondary containment provides an essential backup measure against spills.[11]
Step 5: Arranging for Final Disposal Laboratory personnel are not authorized to transport or dispose of hazardous waste themselves.
-
Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[9][11] Provide them with a complete and accurate description of the waste as detailed on the label.
-
Causality: Final disposal of hazardous waste must be handled by trained and licensed professionals to ensure compliance with all local, state, and federal regulations (e.g., EPA guidelines).[2] You are responsible for the waste from "cradle to grave," making the choice of a certified disposal partner essential.[2]
Visual Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate.
Caption: Disposal workflow for Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate.
Environmental and Regulatory Context
The stringent procedures outlined in this guide are necessitated by the potential environmental impact of this chemical class. Halogenated organic compounds can persist in the environment for long periods, potentially bioaccumulating and causing long-term ecological harm.[1] Furthermore, the sulfonamide component raises concerns about the proliferation of antibiotic-resistant bacteria, a significant global health threat.
Disposal of this chemical waste is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States, as well as by state and local authorities. It is illegal and unsafe to dispose of this material down the drain or in regular trash.[2][13] Always consult your institution's specific waste management policies and your local EHS department for guidance.
References
- BenchChem. (n.d.). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
- BenchChem. (n.d.). Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals.
- Henderson, T. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager.
- Gallagher, A. (2021, October 8). Evaluation of the Environmental Prevalence and Toxicity of Sulfonamides and Their Metabolites. Washington College Review.
- Fisher Scientific. (2025, May 1). Safety Data Sheet: Ethyl 4-aminobenzoate.
- Loganathan, B. G., & Masunaga, S. (2023, November 2).
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- Stolte, S., et al. (2014, March 26). Exposure and Hazard Identification of Sulphonamides in the Terrestrial Environment.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- ACS Publications. (2024, May 8). Sulfonamide Per- and Polyfluoroalkyl Substances Can Impact Microorganisms Used in Aromatic Hydrocarbon and Trichloroethene Bioremediation. Environmental Science & Technology.
- University of Oslo (UiO). (2024, October 20). Chemical and Hazardous Waste Guide.
- Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet: Ethyl 4-aminobenzoate.
- Walchem. (2024, April 19).
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- PubMed. (2016, October 1).
- Sigma-Aldrich. (2009, January 3). Safety Data Sheet: Ethyl 4-aminobenzoate.
- Flinn Scientific. (2015, January 20). Ethyl 4-Aminobenzoate SDS (Safety Data Sheet).
- University of Missouri. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety.
- Max Spare. (n.d.).
- Fisher Scientific. (2023, September 21). Safety Data Sheet: Ethyl 4-aminobenzoate.
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU.
- Techni-flow. (n.d.).
- Illinois General Assembly (ILGA). (n.d.). Title 35: Environmental Protection, Subtitle G: Waste Disposal, Part 729.
- BenchChem. (n.d.). Application Notes and Protocols: Ethyl 4-(4-fluorophenyl)benzoate as a Precursor for Pharmaceutical Compounds.
- Vanderbilt University Medical Center. (n.d.).
Sources
- 1. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. Exposure and Hazard Identification of Sulphonamides in the Terrestrial Environment | IntechOpen [intechopen.com]
- 6. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. vumc.org [vumc.org]
- 12. fishersci.com [fishersci.com]
- 13. mn.uio.no [mn.uio.no]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
